Lopinavir monohydrate
Description
Structure
2D Structure
Properties
CAS No. |
1239071-09-0 |
|---|---|
Molecular Formula |
C37H50N4O6 |
Molecular Weight |
646.8 g/mol |
IUPAC Name |
(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide;hydrate |
InChI |
InChI=1S/C37H48N4O5.H2O/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4;/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43);1H2/t30-,31-,32-,34-;/m0./s1 |
InChI Key |
XLJJEFLRMQZJDB-YIUCRBITSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)O.O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O.O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications
Total Synthesis Routes and Strategies
The synthesis of Lopinavir (B192967) relies on the preparation and coupling of three principal intermediates. europa.eunih.gov These fragments are constructed from simpler, commercially available precursors.
One common retrosynthetic analysis breaks Lopinavir down into the following key intermediates:
A central diamino alcohol core: A core structural component is the (2S,3S,5S)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol. nih.govresearchgate.net This intermediate provides the hydroxyethylene backbone that mimics the transition state of peptide cleavage by the protease enzyme. Its synthesis often starts from L-phenylalanine. nih.govgoogle.com
A valine-derived side chain: The (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid fragment is attached to one of the amino groups of the core. nih.govresearchgate.net This component is typically derived from the amino acid L-valine. unesp.brresearchgate.net
A phenoxyacetyl group: The terminal amino group is acylated with 2,6-dimethylphenoxyacetic acid, which is prepared from 2,6-dimethylphenol (B121312) and chloroacetic acid. nih.govresearchgate.net
A typical synthetic route involves the activation of the diamino alcohol intermediate with a coupling agent like N,N'-carbonyldiimidazole, followed by condensation with the valine-derived butanoic acid. nih.gov The resulting compound then undergoes debenzylation to free the second amino group, which is subsequently acylated with the 2,6-dimethylphenoxyacetic acid moiety to yield Lopinavir. nih.govresearchgate.net
Table 1: Key Precursors and Intermediates in Lopinavir Synthesis
| Precursor/Intermediate | Chemical Name | Role in Synthesis |
|---|---|---|
| L-Phenylalanine | (S)-2-Amino-3-phenylpropanoic acid | Starting material for the chiral diamino alcohol core. nih.govgoogle.com |
| L-Valine | (2S)-2-Amino-3-methylbutanoic acid | Starting material for the valine-derived side chain. unesp.brresearchgate.net |
| 2,6-Dimethylphenol | 2,6-Dimethylphenol | Precursor for the phenoxyacetyl "wing" of the molecule. nih.gov |
| Intermediate 1 | (2S,3S,5S)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol | Central diamino alcohol core structure. nih.govresearchgate.net |
| Intermediate 2 | (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid | Valine-derived side chain for coupling. nih.govresearchgate.net |
| Intermediate 3 | 2,6-Dimethylphenoxyacetic acid | Acylating agent for the terminal amine. nih.govresearchgate.net |
With four stereocenters, controlling the chirality during the synthesis of Lopinavir is paramount to ensure the formation of the single, active S,S,S,S-diastereomer. europa.eu Several strategies have been developed to achieve this high degree of stereocontrol.
Substrate-Controlled Reactions: Many synthetic routes leverage the existing chirality of starting materials like L-phenylalanine and L-valine to induce the desired stereochemistry in subsequent steps.
Chiral Auxiliaries and Reagents: The use of chiral reagents helps to guide the formation of specific stereoisomers. For example, one patented method for a key intermediate employs (S)-2-methyl-CBS-oxazaborolidine as a chiral inducing agent for a stereoselective reduction step. google.com
Stereoselective Reductions: The synthesis of the diamino alcohol core often involves the reduction of a ketone. A two-step reduction sequence using a borane-sulfonate derivative followed by sodium borohydride (B1222165) has been shown to produce the desired diastereomer with high selectivity (14:1 ratio). researchgate.net
Enone Hydroazidation: An alternative approach to the diamino alcohol core involves the base-catalyzed hydroazidation of α'-amino α,β-unsaturated ketones. The stereoselectivity of this reaction is controlled by the configuration of the enone, achieving syn/anti ratios of up to 7:1. nih.govacs.org This method provides a short and efficient route to this crucial intermediate from N-Boc phenylalanine methyl ester. acs.org
The enantiomeric purity of the final active substance is rigorously controlled through the purity of the synthetic intermediates. europa.eu
The synthesis of a complex molecule like Lopinavir, which contains multiple reactive functional groups (amines, hydroxyl, carboxylic acid), necessitates a sophisticated protecting group strategy. prezi.comjocpr.com These temporary modifications prevent unwanted side reactions and allow for selective transformations at specific sites.
Key protecting groups used in Lopinavir synthesis include:
Amine Protection: The amino groups are highly nucleophilic and require protection during various coupling and activation steps.
Benzyl (B1604629) (Bn) groups: Dibenzyl protection is commonly used for one of the core amino groups. nih.gov This group is stable under many reaction conditions but can be selectively removed later in the synthesis via catalytic hydrogenation (e.g., using palladium on charcoal with a hydrogen source like ammonium (B1175870) formate), a process known as debenzylation. nih.govresearchgate.net
Carbamates (Boc, Cbz): tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) are standard protecting groups in peptide chemistry and are employed in the synthesis of Lopinavir precursors. acs.orgscirp.orgscirp.org For instance, N-Boc-protected phenylalanine is a common starting point for the synthesis of the core unit. acs.org
Carboxylic Acid Protection: The carboxylic acid of the valine-derived fragment is often converted to an ester or activated in situ for the coupling reaction.
Stereoselective Synthesis Approaches and Chiral Control
Development and Optimization of Novel Synthetic Routes
As a widely used therapeutic agent, the synthesis of Lopinavir has been subject to extensive research to improve efficiency, reduce costs, and enhance its environmental profile.
Significant efforts in process chemistry have been directed at optimizing the large-scale manufacture of Lopinavir.
One-Pot Synthesis: A "one-pot" method has been developed for the final coupling step. google.com This procedure involves the condensation of 2,6-dimethylphenoxyacetic acid (activated in situ) with the amino-core fragment in a single reaction vessel. This method operates under mild, room-temperature conditions and reportedly achieves yields exceeding 90%, making it highly suitable for industrial production by simplifying the process and reducing the need for isolating intermediates. google.com
Improved Coupling Reagents: Research has focused on alternatives to expensive or problematic coupling reagents. One method utilizes an acyl imidazolide, generated in situ, for the peptide coupling step, which was developed to handle a carboxylic acid prone to decomposition. researchgate.net
Advanced Purification Techniques: The presence of diastereomeric impurities is a key challenge in Lopinavir production. google.com Specific purification protocols have been developed to effectively remove stubborn impurities, such as using a methanol (B129727)/water solvent system for crystallization, to ensure the final product meets stringent pharmacopeial standards (e.g., USP). google.com
Table 2: Comparison of Synthetic Route Strategies
| Strategy | Description | Advantages |
|---|---|---|
| Classic Convergent Route | Stepwise coupling of three main intermediates with isolation at each stage. nih.gov | High control over each reaction step. |
| Common Intermediate Route | Utilizes a key intermediate also used in Ritonavir (B1064) synthesis, carrying diastereomers through multiple steps. researchgate.netresearchgate.net | Increased overall efficiency and cost-effectiveness by leveraging existing processes. |
| "One-Pot" Final Condensation | Combines the final two coupling steps into a single reaction vessel without isolating the intermediate amide. google.com | Simplified process, reduced waste, higher throughput, mild conditions, and high yields. google.com |
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. thepharmajournal.com While specific "green" syntheses for Lopinavir are not extensively detailed in dedicated publications, several of the process innovations align with these principles.
Atom Economy and Waste Reduction: The development of one-pot synthesis is a prime example of green chemistry. google.com By reducing the number of synthetic steps and eliminating the need for intermediate work-ups and purifications, it significantly reduces solvent usage and waste generation.
Use of Safer Solvents and Reagents: Efforts to replace hazardous reagents, such as certain chlorinating agents, with safer alternatives are a key goal in green process chemistry. google.com One patented process for a Lopinavir intermediate highlights a reduction in "three wastes" (waste gas, wastewater, and solid waste). google.com Another claims to be more environmentally friendly because the workup is simpler and generates a soluble brine solution. google.com
Increased Energy Efficiency: Synthetic routes that operate at ambient temperature, like the one-pot method, are more energy-efficient than those requiring heating or cooling, thereby reducing the carbon footprint of the manufacturing process. google.com
Catalysis: The use of catalytic processes, such as the palladium-catalyzed debenzylation step, is inherently greener than using stoichiometric reagents. nih.gov Research into more efficient and recyclable catalysts is an ongoing area of green chemistry.
These optimizations demonstrate a clear trend towards making the production of Lopinavir not only more economically viable but also more sustainable.
Process Chemistry Innovations for Lopinavir Monohydrate Production
Impurity Profiling and Control in Synthetic Batches
The control and monitoring of impurities in the active pharmaceutical ingredient (API) this compound are critical for ensuring the quality, safety, and efficacy of the final drug product. nih.gov Regulatory bodies like the International Conference on Harmonisation (ICH) mandate that impurities present at levels greater than 0.1% should be identified and characterized. nih.gov The manufacturing process of lopinavir can give rise to various impurities, including unreacted starting materials, by-products from side reactions, intermediates, and degradation products. daicelpharmastandards.com
Chemical Identification of Synthetic Impurities
The synthesis of lopinavir is a multi-step process, and at each stage, there is a potential for the formation of related substances as impurities. nih.gov These impurities can originate from the starting materials or be generated during the chemical transformations. daicelpharmastandards.com For instance, impurities in the L-valine starting material, such as L-isoleucine and L-leucine, can lead to the formation of corresponding process impurities in the final lopinavir product. conicet.gov.ar
A study focused on lopinavir's production process identified and characterized four structurally related impurities. nih.govmdpi.com The identification process involves a combination of advanced analytical techniques. High-performance liquid chromatography (HPLC) is used to separate the impurities from the main lopinavir compound. Subsequently, techniques like mass spectrometry (MS), including tandem mass spectrometry (LC-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) are employed to elucidate the chemical structures of these impurities. nih.govdaicelpharmastandards.comconicet.gov.ar The fragmentation patterns in mass spectrometry are particularly useful for assigning tentative structures to these unknown related substances. nih.gov
To confirm the identity of these process-related impurities, they are often independently synthesized. nih.gov These synthesized impurity standards are then co-injected with the lopinavir batch in an HPLC system to confirm their presence. nih.gov
Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) list several potential impurities for lopinavir. drugfuture.comcymitquimica.comravimiamet.ee These are often designated with specific names or letters. For example, Lopinavir EP Impurity A is also known as Lopinavir Free Amine. chemicea.com Other identified process-related impurities include the Lopinavir Dimer, Lopinavir Carboxymethyl Analog, Lopinavir Diamide Impurity, and Lopinavir Diacylated Impurity. nih.gov
Table 1: Examples of Identified Lopinavir Synthetic Impurities
| Impurity Name | Origin/Type |
|---|---|
| Lopinavir EP Impurity A (Lopinavir Free Amine) chemicea.com | Process-related impurity drugfuture.comchemicea.com |
| Lopinavir Dimer nih.gov | Process-related impurity nih.gov |
| Lopinavir Carboxymethyl Analog nih.gov | Process-related impurity nih.gov |
| Lopinavir Diamide Impurity nih.govsynzeal.com | Process-related impurity nih.govsynzeal.com |
| Lopinavir Diacylated Impurity nih.gov | Process-related impurity nih.gov |
| Lopinavir EP Impurity-E daicelpharmastandards.com | Process-related impurity daicelpharmastandards.com |
| Lopinavir EP Impurity-F daicelpharmastandards.com | Process-related impurity daicelpharmastandards.com |
| Lopinavir EP Impurity-G daicelpharmastandards.com | Process-related impurity daicelpharmastandards.com |
Degradation Product Analysis of Bulk Drug Substance
Lopinavir, as a bulk drug substance, can degrade over time, especially when exposed to stress factors such as heat, light, humidity, and varying pH conditions. The analysis of these degradation products is essential for establishing the stability of the drug and determining appropriate storage conditions and shelf-life.
Forced degradation studies are a key component of this analysis. In these studies, the lopinavir bulk drug is intentionally subjected to harsh conditions to accelerate the degradation process. This allows for the identification of potential degradation products that might form under normal long-term storage. Stability-indicating analytical methods, primarily reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with detectors like photodiode arrays and mass spectrometers, are developed and validated to separate and quantify these degradation products.
The identified degradation products are then characterized using spectroscopic techniques to determine their chemical structures. This information is crucial for understanding the degradation pathways of lopinavir and for ensuring that the analytical methods used for routine quality control can effectively detect and quantify these impurities.
Design and Synthesis of Lopinavir Derivatives and Analogues
Chemical Strategies for Analogue Development
The design and synthesis of lopinavir derivatives and analogues are primarily aimed at improving its therapeutic properties. Key goals include enhancing its potency against HIV, overcoming drug resistance, improving its pharmacokinetic profile, and reducing side effects.
One of the main chemical strategies involves modifying the side chains of the lopinavir molecule that interact with the active site of the HIV protease enzyme. Structure-activity relationship (SAR) studies play a crucial role in guiding these modifications. By systematically altering different parts of the molecule and evaluating the biological activity of the resulting analogues, researchers can identify the structural features that are critical for potent antiviral activity.
Another strategy focuses on creating prodrugs of lopinavir. A prodrug is an inactive or less active form of a drug that is converted into the active form in the body. This approach can be used to improve properties such as solubility and oral bioavailability.
Chemical Modifications for Tuned Molecular Properties
Specific chemical modifications are employed to fine-tune the molecular properties of lopinavir. For example, to enhance metabolic stability, modifications can be made at sites on the molecule that are susceptible to metabolism by enzymes like cytochrome P450. This can involve introducing blocking groups that prevent metabolic reactions, thereby prolonging the drug's half-life in the body.
Improving aqueous solubility is another important goal, as it can lead to better absorption from the gastrointestinal tract. This can be achieved by introducing polar functional groups into the lopinavir structure.
Furthermore, modifications can be designed to alter the drug's affinity for drug transporters, such as P-glycoprotein, which can influence its distribution and elimination from the body. The ultimate aim of these chemical modifications is to develop lopinavir analogues with an optimized balance of antiviral activity, pharmacokinetic properties, and safety profile.
Molecular Interactions and Biochemical Mechanisms
Enzyme Inhibition Kinetics and Thermodynamics
The interaction between lopinavir (B192967) and HIV-1 protease is a prime example of targeted enzyme inhibition. Lopinavir acts as a competitive inhibitor, binding with high affinity to the active site of the protease and thereby preventing it from cleaving viral polyproteins, a critical step in the production of mature, infectious virions. drugbank.com
Detailed Analysis of Protease Binding Sites
The active site of the dimeric HIV-1 protease is characterized by its C2-symmetric structure, forming a hydrophobic cavity. Lopinavir, a peptidomimetic compound, is engineered to fit precisely within this active site. drugbank.comnih.gov A key interaction involves the formation of hydrogen bonds between the hydroxyl group of lopinavir and the catalytic aspartate residues, Asp25 and Asp25', located at the base of the active site. acs.org The binding is further stabilized by extensive van der Waals forces and additional hydrogen bonds with residues in the flexible "flap" regions of the protease (residues 43-58), which close over the inhibitor. nih.gov This induced-fit mechanism, where the flaps envelop the bound inhibitor, significantly contributes to the high-affinity interaction. The various side chains of lopinavir occupy specific sub-pockets (S1, S1', S2, S2', S3, S3') within the active site, mimicking the natural substrate and ensuring a tight and specific fit. asm.org
Elucidation of Kinetic Parameters for Enzyme-Inhibitor Interaction
Lopinavir is a slow, tight-binding inhibitor of HIV-1 protease, characterized by a very low inhibition constant (Kᵢ). tandfonline.comacs.org For the wild-type enzyme, Kᵢ values are typically in the low nanomolar to picomolar range, signifying an exceptionally strong binding affinity. tandfonline.commdpi.comacs.org This potent inhibition is a result of a rapid association rate (kₒₙ) and a very slow dissociation rate (kₒբբ). The slow dissociation means that lopinavir has a long residence time in the active site, effectively blocking the enzyme's function for an extended period. asm.org However, mutations in the protease gene can lead to reduced binding affinity, as evidenced by higher Kᵢ values for mutant protease variants. tandfonline.comacs.orgmdpi.com
Table 1: Kinetic Parameters of Lopinavir Inhibition of HIV-1 Protease
| Parameter | Value (Wild-Type) | Description |
|---|---|---|
| Kᵢ (inhibition constant) | 1.74 - 3.13 nM tandfonline.commdpi.com | A measure of the inhibitor's binding affinity; lower values indicate greater potency. |
| kₒₙ (association rate constant) | ~10⁶ M⁻¹s⁻¹ acs.org | The rate at which the inhibitor binds to the enzyme. |
| kₒբբ (dissociation rate constant) | ~10⁻⁴ s⁻¹ acs.org | The rate at which the inhibitor unbinds from the enzyme. |
| Residence Time (1/kₒբբ) | > 4 hours acs.org | The average duration the inhibitor is bound to the enzyme. |
Note: Values can vary based on experimental conditions and specific HIV-1 protease strains.
Thermodynamic Characterization of Molecular Binding Events
The binding of lopinavir to HIV-1 protease is a thermodynamically favorable process, primarily driven by enthalpy. asm.orgbeilstein-institut.de Isothermal titration calorimetry (ITC) studies have been crucial in dissecting the thermodynamic signature of this interaction. beilstein-institut.dewits.ac.za The binding event is characterized by a large, negative change in enthalpy (ΔH), indicating the formation of strong, energetically favorable interactions like hydrogen bonds and van der Waals contacts. asm.org This is often accompanied by an unfavorable or only slightly favorable change in entropy (ΔS), which can be attributed to the ordering of the flexible protease flaps upon inhibitor binding. asm.orgbeilstein-institut.de Despite the entropic penalty, the significant enthalpic contribution results in a large, negative Gibbs free energy change (ΔG), confirming the high affinity and spontaneous nature of the binding. wits.ac.zatandfonline.com
Table 2: Thermodynamic Parameters for Lopinavir-Protease Binding
| Parameter | Representative Value | Thermodynamic Significance |
|---|---|---|
| ΔG (Gibbs Free Energy) | -12 to -15 kcal/mol tandfonline.com | Indicates a highly spontaneous and strong binding interaction. |
| ΔH (Enthalpy Change) | -15 to -20 kcal/mol asm.org | Shows the binding is driven by the formation of strong, favorable bonds. |
| -TΔS (Entropy Change) | +3 to +5 kcal/mol asm.org | Reflects a decrease in disorder, likely due to conformational restriction of the enzyme upon binding. |
Note: These values are illustrative and can be influenced by experimental conditions such as temperature, pH, and buffer composition.
Structural Biology of Lopinavir-Target Complexes
Visualizing the three-dimensional structure of lopinavir bound to HIV-1 protease has been fundamental to understanding its inhibitory mechanism at the atomic level and has guided the development of more robust inhibitors. migrationletters.com
X-ray Crystallographic Studies of Bound Molecular States
X-ray crystallography has provided high-resolution snapshots of the lopinavir-protease complex. asm.orgrcsb.orgrcsb.org These crystal structures reveal the precise orientation of lopinavir within the active site. rcsb.orgrcsb.org They confirm the critical hydrogen bonds between lopinavir's central hydroxyl group and the catalytic aspartate residues (Asp25/Asp25'). acs.org The structures clearly show the protease flaps in a "closed" conformation, folding over the inhibitor and burying it within the active site. asm.org This structural data has also been vital in understanding drug resistance; mutations, even those distant from the active site, can cause subtle conformational changes that expand the active-site cavity, alter flap dynamics, and ultimately reduce lopinavir's binding affinity. nih.govasm.org
Cryo-Electron Microscopy Investigations of Macromolecular Assemblies
Cryo-electron microscopy (cryo-EM) is a powerful technique for determining the structure of large and flexible macromolecular complexes. researchgate.netdrughunter.com While X-ray crystallography has been the workhorse for studying the relatively small and stable lopinavir-protease dimer, cryo-EM offers potential for investigating this interaction within a more native context, such as in larger viral assemblies. drughunter.com Although specific high-resolution cryo-EM studies focused solely on the lopinavir-protease complex are not as common as crystallographic studies, the rapid advancements in cryo-EM technology suggest it could play an increasingly important role in visualizing the broader structural implications of lopinavir's action in the future. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the three-dimensional structures and dynamic properties of molecules in solution. nuvisan.combruker.com For a compound like lopinavir monohydrate, NMR provides detailed insights into its conformational preferences, flexibility, and the kinetics of internal motions, which are crucial for its interaction with biological targets. copernicus.org
High-resolution ¹H NMR can reveal the presence of multiple conformers in solution. copernicus.org For flexible molecules like lopinavir, different parts of the molecule can rotate around single bonds, leading to various spatial arrangements or conformations. If the rate of exchange between these conformers is slow on the NMR timescale (milliseconds), separate signals can be observed for each conformation, providing information on their relative populations. copernicus.orgnews-medical.net Conversely, fast exchange results in averaged signals, from which structural and dynamic information can still be extracted. copernicus.org
NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximities between protons, helping to define the molecule's folded structure in solution. Furthermore, the analysis of NMR signal line shapes provides atomic-level, site-specific information about structural dynamics. copernicus.org Broadened NMR signals can indicate exchange dynamics occurring on a millisecond timescale, highlighting regions of conformational flexibility within the lopinavir molecule. copernicus.orgnih.gov This information is vital for understanding how the molecule might adapt its shape upon binding to its target enzyme. frontiersin.org
Computational Chemistry and Molecular Modeling
Computational methods are essential for understanding the interactions of lopinavir at a molecular level and for the design of new therapeutic agents.
Molecular Docking and Development of Scoring Functions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. news-medical.netresearchgate.net Scoring functions are then employed to estimate the binding affinity of the resulting complex. researchgate.netnih.gov In studies involving lopinavir, molecular docking has been extensively used to investigate its binding to various viral proteases, such as that of HIV-1 and SARS-CoV-2. news-medical.netmdpi.com
These studies calculate a binding energy score, which indicates the strength of the interaction between lopinavir and the active site of the target protein. researchgate.net For instance, docking studies of lopinavir with the main protease (Mpro) of SARS-CoV-2 have been performed to assess its potential as a repurposed drug. researchgate.netmdpi.com The results often highlight key interactions, such as hydrogen bonds and hydrophobic contacts, between lopinavir and the amino acid residues in the active site. researchgate.net For example, interactions with catalytic residues like His41 and other key amino acids have been identified as crucial for binding. mdpi.com The development of accurate scoring functions is an ongoing area of research, aiming to improve the prediction of binding affinities for diverse protein-ligand complexes. nih.gov
Table 1: Example of Molecular Docking Results for Lopinavir Note: The following data is illustrative and compiled from various docking studies against different viral targets. Scores are not directly comparable across different studies or software.
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| SARS-CoV-2 Mpro | 6LU7 | -7.5 to -8.5 | His41, Met49, Met165, Glu166 |
| HIV-1 Protease | 2Q5K | -9.0 to -10.5 | Asp25, Asp29, Ile50, Ile84 |
| SARS-CoV-2 Spike Protein (RBD) | 2AJF | -6.0 to -7.0 | Tyr494, Phe361, Ser362 |
Molecular Dynamics Simulations of Drug-Target Systems
Molecular dynamics (MD) simulations provide a dynamic view of the drug-target complex, complementing the static picture from molecular docking. frontiersin.orgnih.gov These simulations model the movements of atoms in the complex over time, offering insights into its stability and the conformational changes that may occur upon ligand binding. chemrxiv.org
For lopinavir, MD simulations have been used to study its complex with proteases from HIV and SARS-CoV-2. mdpi.comnih.gov A key finding from these simulations is the stability of the lopinavir-protease complex. mdpi.com For example, a 100 ns MD simulation of the lopinavir-Mpro complex showed that its structure remained stable throughout the simulation. mdpi.com MD simulations also confirm that the active site of a target like Mpro is highly flexible and can change its conformation to accommodate various ligands, including lopinavir. chemrxiv.org Furthermore, these simulations can be used to calculate binding free energies using methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which often confirm the high binding affinity suggested by docking studies. mdpi.com
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, often based on density functional theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.netsemanticscholar.org These methods can compute various molecular properties, including the distribution of electron density, the energies of molecular orbitals (like the HOMO and LUMO), and the molecular electrostatic potential. researchgate.net
For this compound, such calculations can provide a fundamental understanding of its chemical reactivity and the nature of its intermolecular interactions. By analyzing the electronic structure, researchers can identify which parts of the molecule are more likely to participate in hydrogen bonding or other non-covalent interactions, which are critical for its binding to the target protease. While specific extensive quantum chemical studies on this compound are not widely published, the application of these methods would be instrumental in rationalizing its binding mode and in the design of analogues with improved properties. unige.ch These computational techniques are valuable for understanding molecular stability and reactivity. researchgate.net
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling is a powerful tool in computer-aided drug design. researchgate.netnih.gov A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to interact with a specific biological target. mdpi.comresearchgate.net
Pharmacophore models can be generated based on the structure of a known active ligand like lopinavir (ligand-based) or from the structure of the protein's binding site (structure-based). researchgate.netfrontiersin.org Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly screen large databases of chemical compounds in a process called virtual screening. nih.govuni-bonn.de This approach helps to identify novel molecules that possess the required pharmacophoric features and are therefore likely to bind to the target. nih.gov Lopinavir and its analogues have been used to develop and refine pharmacophore models for inhibitors of viral proteases, aiding in the discovery of new potential drug candidates. nih.gov
Studies on Allosteric Modulation and Alternative Binding Sites
Allosteric modulation occurs when a molecule binds to a site on a protein that is distinct from the primary (orthosteric) active site, causing a conformational change that alters the protein's activity. universiteitleiden.nldoi.org This mechanism offers a more subtle way to "tune" a protein's function compared to direct competitive inhibition. universiteitleiden.nl
While lopinavir is known primarily as a competitive inhibitor that binds to the active site of HIV protease, computational studies have explored the possibility of alternative binding sites. Molecular dynamics simulations have shown that ligands like lopinavir can interact with regions on the surface of a target protein outside of the catalytic pocket. chemrxiv.org For example, in simulations with the SARS-CoV-2 main protease, lopinavir was observed to frequently contact sites other than the active site. chemrxiv.org The identification of such alternative, or allosteric, sites could open new avenues for drug design, potentially leading to the development of allosteric modulators that could work in conjunction with active site inhibitors or offer a different mechanism of action against drug-resistant variants. nih.govnih.gov
Advanced Analytical Characterization and Quality Control Research Perspective
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the analysis of active pharmaceutical ingredients (APIs), offering detailed insights into molecular structure, purity, and solid-state properties.
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the definitive structural confirmation of Lopinavir (B192967) monohydrate. mdpi.com Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, enabling the determination of elemental composition with a high degree of confidence. mdpi.com This technique is instrumental in verifying the structure of newly synthesized batches and identifying unknown impurities or degradation products. longdom.org
In a typical analysis using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), Lopinavir is first ionized, commonly using positive ion mode electrospray ionization. ijper.org The resulting molecular ion is then measured with high precision. For Lopinavir, the protonated molecule ([M+H]⁺) is observed, and its accurate mass is compared against the theoretical value calculated from its molecular formula. ijper.org Further structural confirmation is achieved through tandem MS (MS/MS), where the molecular ion is fragmented, and the resulting product ions are analyzed. mdpi.com This fragmentation pattern provides a structural fingerprint of the molecule. For instance, a study using a triple quadrupole mass spectrometer identified the transition from a parent ion m/z of 629.83 to a product ion of 447.38 for Lopinavir. ijper.org This level of detailed analysis is crucial for elucidating the structures of metabolites in biological matrices and for characterizing reference standards. nih.govnih.gov
Table 1: Representative Mass Spectrometric Data for Lopinavir
| Ion Type | m/z (Mass-to-Charge Ratio) | Method | Reference |
|---|---|---|---|
| Parent Ion ([M+H]⁺) | 629.83 | LC-MS/MS | ijper.org |
| Product Ion | 447.38 | LC-MS/MS | ijper.org |
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled ability to perform complete and unambiguous structural elucidation of complex molecules like Lopinavir in solution. mdpi.com While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, complex spin systems and signal overlap often necessitate more advanced techniques. mdpi.com
Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are routinely used. mdpi.com
COSY (¹H-¹H Correlation): Identifies protons that are spin-coupled, typically on adjacent carbons, helping to map out the carbon skeleton.
HSQC (¹H-¹³C Correlation): Correlates protons directly to the carbons they are attached to, resolving ambiguity from overlapping signals in 1D spectra.
HMBC (¹H-¹³C Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together different molecular fragments and confirming the connectivity of functional groups.
Furthermore, solid-state NMR (ssNMR) is a powerful, non-destructive technique used to study the molecular structure in the solid phase. It is particularly valuable for characterizing polymorphism, as seen in studies of the structurally related compound Ritonavir (B1064), where ssNMR helped differentiate between conformational polymorphs. nih.gov
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a rapid and effective method for creating a "molecular fingerprint" of Lopinavir monohydrate. These techniques are particularly sensitive to the different crystalline arrangements of molecules, making them invaluable for polymorph identification and screening. analysis.rsijcpa.in
Polymorphism, the existence of a substance in multiple crystal forms, can significantly impact a drug's physicochemical properties. analysis.rs Raman spectroscopy has proven to be a valuable analytical method for differentiating between polymorphs, salts, and hydrates of drug candidates. analysis.rs The well-documented case of Ritonavir, which was found to have multiple polymorphic forms with different solubilities, highlights the critical importance of this analysis for protease inhibitors. nih.govthermofisher.com Raman spectroscopy can be used to monitor polymorphic transitions, even in real-time as a process analytical technology (PAT) tool. metrohm.com FT-IR provides complementary information, as it is sensitive to changes in dipole moment during molecular vibrations, offering a comprehensive profile of the compound's solid state.
Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and economical technique widely used for the quantitative assessment and purity testing of Lopinavir. The method is based on the principle that the molecule absorbs light in the UV range due to its electronic transitions. According to Beer's law, the absorbance is directly proportional to the concentration of the substance in a solution.
For Lopinavir, the maximum absorbance (λmax) is typically observed around 248 nm or 260 nm, depending on the solvent and analytical method used. pharmacyjournal.orgscholarsresearchlibrary.com In many High-Performance Liquid Chromatography (HPLC) methods, a UV detector is set to a specific wavelength, such as 210 nm or 265 nm, for quantitative detection. tsijournals.cominnovareacademics.in The development of UV spectrophotometric methods is validated according to ICH guidelines for parameters like linearity, precision, and accuracy. pharmacyjournal.orgscholarsresearchlibrary.com For instance, one method demonstrated linearity for Lopinavir in the concentration range of 1-6 μg/ml with a regression coefficient of 0.999. pharmacyjournal.org
Table 2: Reported UV Spectrophotometric Parameters for Lopinavir Analysis
| Parameter | Value | Context | Reference |
|---|---|---|---|
| Absorption Maximum (λmax) | 248 nm | Simultaneous estimation with Ritonavir | pharmacyjournal.org |
| Absorption Maximum (λmax) | 260 nm | Simultaneous estimation with Ritonavir | scholarsresearchlibrary.com |
| HPLC Detection Wavelength | 265 nm | RP-HPLC method for tablet dosage form | innovareacademics.ininnovareacademics.inresearchgate.net |
| HPLC Detection Wavelength | 210 nm | Stability-indicating LC method | tsijournals.com |
| Linearity Range | 1-6 µg/ml | UV Spectrophotometric Method | pharmacyjournal.org |
| Accuracy (% Recovery) | 98.97% - 99.05% | UV Spectrophotometric Method | pharmacyjournal.orgscholarsresearchlibrary.com |
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Polymorph Identification
Chromatographic Separation and Detection Methods
Chromatographic techniques are indispensable for separating this compound from impurities, degradation products, and other APIs in combined dosage forms.
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is the definitive technique for determining the purity and assay of Lopinavir in bulk drug and pharmaceutical formulations. innovareacademics.in The development and validation of HPLC methods are critical for quality control, ensuring that each batch meets the required specifications for identity, strength, and purity.
Numerous RP-HPLC methods have been developed, typically employing a C18 stationary phase. tsijournals.cominnovareacademics.in The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). tsijournals.cominnovareacademics.in Method validation is performed to confirm precision, accuracy, linearity, specificity, and robustness. innovareacademics.in For example, a validated method reported a retention time for Lopinavir at 2.482 minutes and a purity of 99.87%. innovareacademics.ininnovareacademics.inresearchgate.net Stability-indicating methods are specifically designed to separate Lopinavir from potential degradation products formed under stress conditions such as acid, base, oxidation, and heat, confirming that the assay is not affected by their presence. tsijournals.com
Table 3: Examples of Validated RP-HPLC Methods for Lopinavir Analysis
| Stationary Phase (Column) | Mobile Phase | Flow Rate (ml/min) | Detection (nm) | Retention Time (min) | Linearity Range (µg/ml) | Reference |
|---|---|---|---|---|---|---|
| Kromosil C18 (4.5x150 mm) | Methanol: Water (65:35 v/v) | 0.8 | 265 | 2.482 | 30–150 | innovareacademics.ininnovareacademics.inresearchgate.net |
| C18 Column | Phosphate (B84403) Buffer (pH 4.0): Acetonitrile (55:45 v/v) | 1.5 | 210 | Not Specified | Not Specified | tsijournals.com |
| Waters Reliant C8 (250x4.6 mm, 5µ) | Monobasic Potassium Phosphate Buffer: Acetonitrile (55:45 v/v) | 1.5 | 215 | 30.887 | 12.5-37.5 | ukaazpublications.com |
| Phenomenex C18 (250x4.6 mm, 5µ) | Buffer: Acetonitrile (45:55) | Not Specified | 225 | 5.9 | 20-200 | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for identifying and quantifying volatile and semi-volatile organic compounds. In the context of this compound manufacturing, its primary role is the detection of residual solvents. The synthesis and crystallization processes of active pharmaceutical ingredients (APIs) often involve various organic solvents. These solvents are critical for the reaction and purification steps but must be removed to negligible amounts in the final product to ensure safety and stability.
The GC-MS technique operates by first separating the volatile components of a sample in the gas chromatograph. The separated components then enter the mass spectrometer, which ionizes them and sorts the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint for identification. The International Council for Harmonisation (ICH) provides guidelines (Q3C) that classify residual solvents based on their toxicity and set permissible daily exposure limits. GC-MS is the standard method used to ensure compliance with these limits. For this compound, this analysis would typically screen for solvents commonly used in its synthesis, such as ethanol (B145695), isopropanol, ethyl acetate (B1210297), and dichloromethane. The high sensitivity and specificity of GC-MS allow for the detection of these solvents at trace levels, ensuring the final API meets stringent quality standards.
Chiral Chromatography for Enantiomeric Purity Assessment
Lopinavir is a complex molecule with five chiral centers, meaning it can exist in multiple stereoisomeric forms. However, only one specific stereoisomer, the (2S,3S,5S)-isomer, possesses the desired therapeutic activity. The other isomers may have lower efficacy or different toxicological profiles. Therefore, ensuring the enantiomeric purity of this compound is a critical quality control parameter.
Chiral chromatography is the gold-standard technique for separating and quantifying enantiomers. This method utilizes a chiral stationary phase (CSP) within a high-performance liquid chromatography (HPLC) column. The CSP is designed to interact differently with each enantiomer, leading to different retention times as they pass through the column. This differential interaction allows for the separation and subsequent quantification of the desired enantiomer from any unwanted stereoisomers. For lopinavir, a validated chiral HPLC method would be employed to confirm that the final product consists solely of the active (2S,3S,5S)-enantiomer and to quantify any impurities to ensure they are below predefined acceptance criteria. This guarantees the stereochemical integrity of the API.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. This technique utilizes columns packed with smaller sub-2 µm particles, which allows for higher mobile phase linear velocities without sacrificing separation efficiency.
In the analysis of this compound, UPLC-MS is invaluable for impurity profiling and stability testing. The enhanced resolution allows for the separation of closely related impurities, such as degradation products or synthesis by-products, which might co-elute in a standard HPLC system. The increased speed significantly reduces analysis run times, improving laboratory throughput. The coupling with a mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratios and fragmentation patterns. This is particularly useful for characterizing unknown impurities or degradation products that may form during stability studies under stress conditions (e.g., heat, humidity, light).
X-ray Diffraction Techniques for Solid-State Characterization
The solid-state properties of an active pharmaceutical ingredient are critical as they influence its stability, solubility, and bioavailability. X-ray diffraction techniques are indispensable for the comprehensive solid-state characterization of crystalline materials like this compound.
Single Crystal X-ray Diffraction (SC-XRD) for Absolute Configuration
Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is used to construct an electron density map, from which the precise positions of all atoms in the crystal lattice, including the hydrogen atoms of the water molecule in the monohydrate, can be determined.
For a complex molecule like lopinavir, SC-XRD provides unambiguous confirmation of its absolute configuration. By determining the spatial arrangement of the atoms at each of the five chiral centers, SC-XRD can verify that the molecule is the correct (2S,3S,5S)-stereoisomer. This technique provides the ultimate proof of structure, confirming the connectivity and stereochemistry established by other spectroscopic methods like NMR.
Powder X-ray Diffraction (PXRD) for Polymorphism and Amorphous Content
While SC-XRD requires a single crystal, Powder X-ray Diffraction (PXRD) is used to analyze a bulk powder sample containing millions of microcrystals. This makes it an essential tool for routine quality control and for studying phenomena like polymorphism. Polymorphism is the ability of a compound to exist in two or more different crystal structures, which can have different physical properties.
The PXRD pattern is a fingerprint of the crystalline form of a substance. Each crystalline form (polymorph) of lopinavir would produce a unique diffraction pattern characterized by peaks at specific 2θ angles. Research has identified multiple crystalline forms of lopinavir, and PXRD is the primary technique used to distinguish between them. For instance, different solvates and non-solvated forms exhibit distinct PXRD patterns. Furthermore, PXRD can be used to detect and quantify the amount of amorphous (non-crystalline) content within a crystalline sample. Amorphous material lacks long-range molecular order and produces a broad halo in the PXRD pattern instead of sharp peaks. Since amorphous forms can have different stability and solubility profiles, controlling the amorphous content is crucial for product consistency.
| Position (°2θ) | Intensity (%) |
|---|---|
| 6.8 | 100 |
| 8.1 | 45 |
| 12.5 | 30 |
| 16.3 | 60 |
| 18.9 | 55 |
| 21.2 | 70 |
Thermal Analysis Techniques
Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. These methods are vital for characterizing the thermal stability, phase transitions, and hydration state of this compound. The two most common techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
TGA measures the change in mass of a sample as it is heated. For this compound, TGA is used to determine the water content. As the sample is heated, the water of hydration is released, resulting in a quantifiable weight loss. This allows for confirmation of the monohydrate stoichiometry. The analysis also reveals the temperature at which thermal decomposition begins.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The resulting thermogram shows endothermic events (heat absorption), such as melting or desolvation, and exothermic events (heat release), such as crystallization or decomposition. For this compound, a typical DSC curve would show an endotherm corresponding to the loss of water, followed by an endotherm corresponding to the melting of the resulting anhydrous form. These thermal events are characteristic of the specific crystalline form and can be used for identification and quality control.
| Technique | Event | Observed Temperature Range (°C) | Observation |
|---|---|---|---|
| TGA | Dehydration | 80 - 110 | Weight loss corresponding to one mole of water. |
| DSC | Desolvation (Endotherm) | 90 - 115 | Heat absorption due to water loss. |
| DSC | Melting (Endotherm) | ~124 - 127 | Melting of the anhydrous form post-dehydration. |
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the thermal effects associated with phase transitions in materials as a function of temperature. cuni.cz It measures the difference in heat flow between a sample and a reference material while they are subjected to a controlled temperature program. cuni.cz This method is instrumental in identifying first-order transitions like melting and crystallization, which involve latent heat, and second-order transitions such as glass transitions, which are characterized by a change in heat capacity. cuni.czmdpi.com
In the context of this compound, DSC is employed to determine its melting point and to study any polymorphic transformations or desolvation events that may occur upon heating. The resulting DSC thermogram provides a fingerprint of the material's thermal behavior. A typical thermogram plots heat flow against temperature, where endothermic events (heat absorption) and exothermic events (heat release) appear as peaks. mdpi.com For a crystalline solid like this compound, a sharp endothermic peak corresponding to its melting point would be expected. The presence of multiple thermal events could indicate the existence of different polymorphic forms or the loss of water of hydration prior to melting. azom.com The integration of the peak area in a DSC curve allows for the quantification of the enthalpy change associated with the transition, providing valuable thermodynamic data. mdpi.com
Table 1: Interpreting Thermal Events in a DSC Thermogram for this compound
| Thermal Event | Appearance on DSC Curve | Interpretation for this compound |
| Glass Transition | A step-like change in the baseline | Indicates a transition from a glassy amorphous state to a rubbery state. |
| Crystallization | Exothermic peak | Suggests the transformation from an amorphous or metastable crystalline form to a more stable crystalline form. |
| Melting | Endothermic peak | Represents the transition from the solid to the liquid state, providing the melting point. |
| Desolvation | Endothermic peak | Indicates the loss of water molecules from the crystal lattice of the monohydrate. |
| Decomposition | Endothermic or exothermic deviation from the baseline at higher temperatures | Signifies the chemical breakdown of the compound. |
Thermogravimetric Analysis (TGA) for Solvent Content and Thermal Degradation
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. torontech.cometamu.edu This method is particularly useful for determining the solvent (including water) content of a material and assessing its thermal stability and degradation profile. torontech.comardena.com A TGA instrument consists of a precision balance, a furnace, and a purge gas system. etamu.edu The output from a TGA experiment is a thermogram, which plots the percentage of weight loss on the y-axis against the temperature on the x-axis. libretexts.org
For this compound, TGA is critical for quantifying the water content and confirming the stoichiometry of the hydrate (B1144303). The loss of water from the monohydrate upon heating will be observed as a distinct step-wise weight loss in the TGA curve. tainstruments.com The temperature at which this weight loss begins provides information about the thermal stability of the hydrate. Following the dehydration step, further weight loss at higher temperatures indicates the onset of thermal decomposition of the lopinavir molecule itself. ardena.com The TGA curve can reveal if the degradation occurs in a single step or through multiple stages. libretexts.org
Table 2: Typical TGA Data Interpretation for this compound
| Temperature Range (°C) | Observed Weight Loss | Interpretation |
| Ambient to ~100°C | Minor weight loss | Loss of surface or adsorbed water. |
| ~100°C - 200°C | Step-wise weight loss corresponding to one mole of water | Dehydration of this compound to its anhydrous form. |
| >200°C | Significant and continuous weight loss | Onset and progression of thermal decomposition of the lopinavir molecule. |
Microscopic Techniques for Particle Morphology
The physical form and surface characteristics of active pharmaceutical ingredients like this compound are critical as they can influence bulk properties, formulation processing, and bioavailability. Microscopic techniques are indispensable for visualizing and characterizing these attributes at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) for Particle Surface Characterization
Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that utilizes a focused beam of electrons to scan the surface of a sample, generating detailed images of its topography and morphology. nanoscience.com It provides significantly higher resolution than optical microscopy, enabling the visualization of nanoscale features. nanoscience.com In the pharmaceutical sciences, SEM is widely used to examine the size, shape, and surface texture of drug particles. researchgate.net
For this compound, SEM analysis can reveal the crystal habit (the characteristic external shape of a crystal), surface roughness, and the presence of any agglomerates or smaller particles adhering to the surface. researchgate.netgoogle.com These morphological characteristics are important for understanding the flowability and compressibility of the bulk powder, which are critical parameters in tablet manufacturing. The images produced by SEM can provide qualitative and quantitative information about the particle size distribution and shape factors.
Polarized Light Microscopy for Crystalline Habit
Polarized Light Microscopy (PLM) is an optical microscopy technique that utilizes polarized light to investigate the optical properties of anisotropic materials, such as crystals. nih.gov Crystalline substances, due to their ordered internal structure, are often birefringent, meaning they have different refractive indices depending on the orientation of light passing through them. researchgate.net This property allows them to be visualized with high contrast against an amorphous background when viewed between crossed polarizers. researchgate.net
PLM is a valuable tool for characterizing the crystalline habit of this compound. researchgate.net It can be used to distinguish between different polymorphic forms, as they may exhibit different crystal shapes and birefringence. The technique is also sensitive to the presence of amorphous content within a crystalline sample. While SEM provides detailed surface topography, PLM offers insights into the internal crystalline structure and can be used to observe crystal growth and phase transitions in real-time when coupled with a hot stage. escholarship.org
Method Validation for Research Applications
For research applications involving the quantification of lopinavir, it is imperative to utilize analytical methods that are accurate, precise, and reliable. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of lopinavir. remedypublications.com
Validation of an HPLC method for this compound in a research setting typically involves assessing several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines. remedypublications.com These include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or degradation products. nih.gov
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov This is often assessed by recovery studies. researchgate.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov
A validated analytical method ensures that the data generated in research studies, such as solubility determinations, stability testing, and formulation development, are trustworthy and reproducible. nih.govnih.gov
Physicochemical Properties and Solid State Chemistry
Polymorphism and Amorphous Forms
The solid-state form of lopinavir (B192967) can significantly influence its physical and chemical stability, solubility, and manufacturability. theijes.com The compound is known to exist in various crystalline forms (polymorphs), solvates, and as an amorphous solid. who.intresearchgate.netnih.gov
Lopinavir exhibits polymorphism, meaning it can exist in multiple crystalline structures. who.int These different forms can have distinct physicochemical properties. google.com Analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier Transform Infrared Spectroscopy (FTIR) are crucial for identifying and distinguishing between these polymorphs. researchgate.netgoogle.comresearchgate.net
Several polymorphic and solvated forms of lopinavir have been identified. The 'type-1 highly hydrated crystal form' is a consistently produced form. who.int Research has also led to the discovery of other forms, including a stable novel desolvated crystalline form and a cyclohexane (B81311) solvate. google.comgoogle.com The cyclohexane solvate is characterized by specific peaks in its powder X-ray diffraction pattern. google.com
Different crystalline forms of lopinavir have been reported with distinct characterization data:
Type I Hydrated Form: This form can contain varying amounts of water, from a hemihydrate (0.5 molecules of water) to a higher hydrate (B1144303) (about 2 molecules of water). google.com Dehydration of the Type I hydrated form below the hemihydrate state can lead to the formation of amorphous lopinavir. google.com
Type III Desolvated/Ethyl Acetate (B1210297) Solvate: A Type III form has been prepared by crystallization from acetonitrile (B52724) or as an ethyl acetate solvate. google.comgoogle.com The ethyl acetate solvate can be produced by inducing crystallization from a heated solution of lopinavir in ethyl acetate with the addition of heptane (B126788). google.comgoogle.com
Type IV Non-solvated Form: This form can be prepared from acetonitrile by slow cooling and evaporation or by exposing amorphous lopinavir to an acetonitrile atmosphere. google.com It has a distinct melting endotherm observed via DSC. google.comgoogle.com
Methanol (B129727) Recrystallized Form (L-met): Studies have identified a form of lopinavir obtained from methanol recrystallization, which has been characterized against other known forms. nih.gov
A study comparing different batches of raw lopinavir material found that while some batches were crystalline, one was found to be amorphous, highlighting the variability that can occur. researchgate.netnih.gov
Table 1: Characteristic PXRD Peaks (2θ) for Lopinavir Polymorphic and Solvated Forms
| Form Name | Characteristic 2θ Peaks (± 0.1-0.2°) | Reference |
|---|---|---|
| Type I Hydrated Form | 8.5, 11.1, 14.8, 19.1, 21.2 | google.com |
| Type III Ethyl Acetate Solvate | 4.85, 6.52, 7.32, 12.82, 12.96, 16.49, 19.31 | google.comgoogle.com |
| Type III Desolvated Form | 4.85, 6.39, 7.32, 8.81, 12.20, 12.81, 14.77, 16.45, 17.70 | google.com |
| Type IV Non-solvated Form | 6.85, 9.14, 12.88, 15.09, 17.74, 18.01, 18.53 | google.comgoogle.com |
| Cyclohexane Solvate | 4.9, 7.4, 13.4, 14.6, 17.5, 18.9, 23.8 | google.com |
| Crystalline Lopinavir (General) | 6.5, 7.7, 12.3, 14.7, 15.4, 16.4, 18.8, 19.6, 21.5, 22.7, 26.3 | mdpi.com |
Given the poor solubility of crystalline lopinavir, formulating it as an amorphous solid dispersion (ASD) is a key strategy to improve its dissolution rate and bioavailability. wum.edu.plwho.intresearchgate.net ASDs involve dispersing the amorphous drug within a polymer matrix, which helps to stabilize the high-energy amorphous state and prevent recrystallization. mdpi.com
Various polymers have been investigated for creating lopinavir ASDs, including:
Hydroxypropyl methylcellulose (B11928114) (HPMC) nih.gov
Hydroxypropyl methylcellulose acetate succinate (B1194679) (HPMCAS) researchgate.net
Polyvinylpyrrolidone (B124986) (PVP) mdpi.com
Polyvinylpyrrolidone-co-vinyl acetate (PVPVA) mdpi.com
Eudragit® E100 mdpi.comnih.gov
Manufacturing processes like hot-melt extrusion and spray drying are commonly employed to convert the crystalline forms of lopinavir into amorphous dispersions. who.intmdpi.com Electrospinning is another novel technique that has been successfully used to produce amorphous fibers of lopinavir with various polymers, leading to complete amorphization and enhanced solubility. mdpi.com
A study on ternary ASDs of lopinavir with Eudragit® E100 and microcrystalline cellulose (B213188) (MCC) prepared by solvent evaporation showed a significant transformation from a crystalline to an amorphous state. nih.gov These ASDs demonstrated faster and higher drug dissolution compared to the pure crystalline drug and remained stable against crystallization for at least a month under accelerated stability conditions (40 °C/75% RH). researchgate.netnih.gov The stability of ASDs is crucial, as moisture can act as a plasticizer, lowering the glass transition temperature and inducing recrystallization back to a more stable but less soluble crystalline form. pnrjournal.com
Controlling the solid form of lopinavir is essential for ensuring consistent product quality. Crystallization studies investigate how different solvents and conditions influence the resulting crystal form. google.com The choice of solvent medium and the method of crystallization play a critical role in obtaining a specific polymorphic form. google.com
For instance, a Type III ethyl acetate solvated crystal form of lopinavir can be prepared by the slow addition of heptane to a heated solution of lopinavir in ethyl acetate. google.com The Type I hydrated crystal form can be prepared from solutions containing water and water-miscible organic solvents like ethanol (B145695). google.com The ability to control these transformations is vital, as unwanted polymorphic conversions can occur during manufacturing or storage. researchgate.net Research has shown that even mechanical stress, such as milling, can induce changes in the solid state of lopinavir. researchgate.netnih.gov
Amorphous Solid Dispersions (ASDs) and Stabilization Strategies
Co-crystallization and Salt Formation
Co-crystallization is another effective strategy for modifying the physicochemical properties of lopinavir, such as solubility, dissolution rate, and hygroscopicity, without altering its chemical structure. pnrjournal.comijprajournal.com Co-crystals are single-phase crystalline materials composed of two or more different molecules, the active pharmaceutical ingredient (API) and a co-former, in a stoichiometric ratio. pnrjournal.com
The selection of an appropriate co-former is a critical step in co-crystal design. pnrjournal.com Various methods are used to prepare lopinavir co-crystals, including solvent evaporation, liquid-assisted grinding, and sonication. pnrjournal.com
Several co-formers have been successfully used to create lopinavir co-crystals:
Ritonavir (B1064): Drug-drug co-crystals of lopinavir and ritonavir have been developed. semanticscholar.orgijper.org Using a 1:1 stoichiometric ratio, co-crystals prepared by solvent evaporation showed a 5.9-fold increase in aqueous solubility and achieved 94% drug release in 60 minutes, a significant improvement over the pure drug. semanticscholar.orgijper.org
Menthol (B31143): Co-crystals of lopinavir and menthol have been synthesized, with an optimal molar ratio of 1:2. nih.govnih.gov These co-crystals demonstrated a significant enhancement in dissolution rate, increasing the dissolution efficiency from 24.96% for pure lopinavir to 91.43%. nih.govnih.gov
Cinnamic Acid: Lopinavir has been co-crystallized with cinnamic acid, which resulted in a twofold improvement in drug release and reduced moisture uptake compared to the parent drug. pnrjournal.com
Organic Acids: Screening studies using methods like COSMO-RS have been employed to select suitable organic acid co-formers such as salicylic (B10762653) acid and oxalic acid. ijprajournal.com
Table 2: Summary of Lopinavir Co-crystal Studies
| Co-former | Preparation Method | Molar Ratio (LPV:Co-former) | Key Finding | Reference |
|---|---|---|---|---|
| Ritonavir | Solvent Evaporation | 1:1 | 5.9-fold increase in aqueous solubility; 94% drug release in 60 min. | semanticscholar.orgijper.org |
| Menthol | Ethanol Assisted Kneading | 1:2 | Dissolution efficiency increased from 24.96% to 91.43%. | nih.govnih.gov |
| Cinnamic Acid | Solvent Evaporation | Not Specified | 1.98-fold increase in dissolution rate; reduced hygroscopicity. | pnrjournal.com |
| Oxalic Acid | Solvent Evaporation | 1:1, 1:2, 1:3 | Formation of new crystalline structures confirmed by microscopy. | ijprajournal.com |
The synthesized co-crystals and salts are thoroughly characterized to confirm their formation and evaluate their properties. Standard analytical techniques include DSC, PXRD, FTIR, and microscopy. pnrjournal.comsemanticscholar.orgnih.gov
DSC and PXRD: These methods are used to confirm the formation of a new crystalline phase. For example, in lopinavir-menthol co-crystals, the DSC thermogram and the PXRD pattern were distinct from the individual components, indicating co-crystal formation. nih.gov The PXRD of lopinavir-menthol co-crystals showed new diffraction peaks at 2θ values of 12.5°, 13.2°, 23°, and 23.3°. nih.gov
FTIR Spectroscopy: This technique is used to identify interactions, such as hydrogen bonding, between the drug and the co-former, which are responsible for holding the co-crystal lattice together. pnrjournal.comsemanticscholar.org
Salt Formation: In addition to co-crystals, salt forms of lopinavir can be prepared. For instance, treatment of a lopinavir precursor with L-pyroglutamic acid results in the formation of a stable pyroglutamic acid salt, which is an intermediate in one synthesis route of lopinavir. nih.gov
The characterization of these novel solid forms is essential for understanding their stability and performance, ultimately guiding the development of more effective lopinavir formulations. who.intpnrjournal.com
Design and Synthesis of Lopinavir Co-crystals
Hydration and Solvation Phenomena
The inclusion of solvent molecules, particularly water, into the crystal lattice of an active pharmaceutical ingredient (API) can significantly alter its solid-state properties. For lopinavir, a molecule with multiple hydrogen bond donors and acceptors, the formation of hydrates and solvates is a critical aspect of its physicochemical profile.
Lopinavir has been shown to exist in various crystalline forms, including hydrates and solvates, which are distinct from their anhydrous or non-solvated counterparts. google.comacs.org The characterization of these forms is essential to ensure control over the physical properties of the drug substance. A variety of analytical techniques are employed to identify and differentiate these crystal structures.
Different hydrated and solvated crystalline forms of lopinavir have been identified. For instance, a Type I hydrated crystal form can contain varying amounts of water, ranging from approximately 0.5 to 2.0 molecules of water per molecule of lopinavir, depending on the environmental temperature and humidity. google.com If this form is dehydrated below about 0.5 molecules of water, it can convert to amorphous lopinavir. google.com Other solvated forms, such as Type II and Type III, incorporate small polar organic solvents or other molecules into their crystal lattice. google.com
A complex multi-component solvated hydrate of lopinavir has been prepared using evaporative methods from ethylene (B1197577) glycol. iucr.orgresearcher.life Single-crystal X-ray diffraction (SC-XRD) revealed an unusual crystal structure with a stoichiometric ratio of eight lopinavir molecules, three ethane-1,2-diol molecules, and seven water molecules (8C₃₇H₄₈N₄O₅·3C₂H₆O₂·7H₂O). iucr.orgresearcher.liferesearchgate.net
The primary methods for characterizing these forms include:
Powder X-ray Diffraction (PXRD): This technique is fundamental in distinguishing different crystal lattices. Each crystalline form produces a unique diffraction pattern. For example, the commercially obtained lopinavir has been identified as a type III desolvated crystal form based on its PXRD pattern. acs.org The hydrated Form I of lopinavir is characterized by distinct peaks at 2θ values of approximately 8.5°, 11.1°, 14.8°, 19.1°, and 21.2°. google.com
Fourier Transform Infrared Spectroscopy (FT-IR): FT-IR is used to detect changes in molecular vibrations resulting from different crystal packing and the presence of solvent molecules. The solid-state FT mid-infrared spectrum is a key tool for characterizing and differentiating lopinavir's crystalline forms, such as the Type I hydrated, Type II solvated, Type III solvated, and Type IV non-solvated forms. google.com
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine melting points, glass transitions, and the presence of bound solvent by measuring changes in heat flow and mass upon heating. researchgate.netnih.gov
Solid-State Nuclear Magnetic Resonance (ssNMR): This method provides detailed information about the local chemical environment of atoms within the crystal structure, offering another way to distinguish polymorphs and solvates. google.com
| Crystalline Form | Description | Key Characterization Data (PXRD peaks at 2θ) | Reference |
|---|---|---|---|
| Type I Hydrated Form | Contains ~0.5 to 2.0 moles of water. | 8.5°, 11.1°, 14.8°, 19.1°, 21.2° (±0.1°) | google.com |
| Type III Desolvated Form | A common commercially available form. | Characteristic pattern identified in drug powders. | acs.org |
| Lopinavir-Ethane-1,2-diol-Water Solvated Hydrate | 8:3:7 stoichiometric ratio. | Characterized by Single-Crystal X-ray Diffraction (SC-XRD). | iucr.orgresearcher.life |
| Raw Crystalline Lopinavir | A reference crystalline structure. | 6.5°, 7.7°, 12.3°, 14.7°, 15.4°, 16.4°, 18.8°, 19.6°, 21.5°, 22.7°, 26.3° | mdpi.com |
The hydration state of lopinavir has a profound impact on its fundamental solid-state properties, including stability, solubility, and dissolution rate. nih.gov Hydrates can exhibit different dissolution behavior compared to their anhydrous counterparts; while anhydrous forms often dissolve faster, this is not a universal rule. nih.gov
The physical stability of hydrates and anhydrous forms is highly dependent on the relative humidity and temperature of the surrounding environment. nih.gov For lopinavir, the conversion between hydrated and anhydrous states is a critical consideration. As noted, dehydrating the Type I hydrated form to a water content below approximately 0.5 molecules per lopinavir molecule results in the formation of amorphous lopinavir, a less ordered and often more soluble, but potentially less stable, solid state. google.comresearchgate.net The high flexibility of the lopinavir molecule contributes to its ability to form various amorphous and crystalline states. researchgate.netnih.gov
Metastable forms of lopinavir, prepared under different conditions, each possess unique equilibrium solubilities and dissolution kinetics. researchgate.net Studies on various prepared forms, including resins and glasses, showed that their dissolution process followed first-order kinetics, with distinct activation energies for dissolution for each form. researchgate.net This underscores that the presence and state of water or other solvents within the crystal lattice directly influences the energy required to break that lattice, thereby affecting solubility and how quickly the drug dissolves.
Characterization of Hydrates and Solvates
Surface Chemistry and Particle Engineering
For poorly water-soluble drugs like lopinavir, modifying the particle surface and engineering particle characteristics are crucial strategies to enhance dissolution and subsequent absorption. thieme-connect.com
Reducing the particle size of a drug increases its surface-area-to-volume ratio, which generally leads to a faster dissolution rate according to the Noyes-Whitney equation. medcraveonline.com Several technologies have been successfully applied to lopinavir for this purpose.
Micronization: This process reduces particle sizes to the micron range (typically <10 µm) using techniques like jet milling or ball milling. thieme-connect.commedcraveonline.com While micronization increases the surface area, it may not be sufficient for extremely insoluble drugs, and particle agglomeration can be a challenge. thieme-connect.comnih.gov
Nanonization: This involves reducing particle size further into the sub-micron or nanometer range. The resulting drug particles are often formulated as nanosuspensions or nanocrystals . medcraveonline.comthaiscience.inforesearchgate.net Nanonization can be achieved through "top-down" methods like media milling or high-pressure homogenization, or "bottom-up" approaches such as controlled precipitation. medcraveonline.com
One study demonstrated the preparation of lopinavir nanocrystals using an anti-solvent precipitation method stabilized by the surfactant Pluronic F68. thaiscience.inforesearchgate.net The optimized nanocrystals, with a particle size of 265 nm, showed a 30.45-fold increase in aqueous solubility and a significant enhancement in dissolution, with 92.2% of the drug released in 3 hours compared to 42.65% for the unprocessed drug. thaiscience.inforesearchgate.net
Co-milling: Milling lopinavir with other substances can also affect its solid state. Co-milling amorphous lopinavir with crystalline ritonavir has been shown to facilitate the amorphization of ritonavir, demonstrating how processing can induce phase changes. nih.gov
| Technology | Resulting Particle Size | Impact on Solubility/Dissolution | Reference |
|---|---|---|---|
| Anti-solvent Precipitation (Nanonization) | 265 nm | 30.45-fold increase in aqueous solubility; 92.2% drug release in 3 hours. | thaiscience.inforesearchgate.net |
| Pure Drug (Unprocessed) | Not specified (coarse) | Aqueous solubility of 0.0022 mg/mL; 42.65% drug release in 3 hours. | thaiscience.inforesearchgate.net |
| Solid Lipid Nanoparticles (SLNs) | 180.6 nm | Prepared by hot self nano-emulsification technique to enhance oral bioavailability. | nih.gov |
Altering the surface chemistry of drug particles can control properties like wettability, aggregation, and dissolution.
Co-crystals: Co-crystallization involves incorporating a second, benign molecule (a coformer) into the drug's crystal lattice. This modifies the crystal structure and can significantly improve physicochemical properties. Lopinavir has been co-processed with menthol using an ethanol-assisted kneading technique to form co-crystals. nih.gov Spectroscopic and diffraction studies (FTIR, DSC, XRD) confirmed the formation of new crystalline species at an optimal lopinavir-to-menthol molar ratio of 1:2. nih.gov These co-crystals dramatically increased the dissolution efficiency from 24.96% for pure lopinavir to 91.43% for the optimal formulation. nih.gov
Surface Modifiers in Nanocarriers: When lopinavir is formulated into nanocarriers like nanoparticles or liposomes, their surfaces can be modified. nih.gov A common technique is PEGylation, where polyethylene (B3416737) glycol (PEG) is attached to the surface. nih.govmdpi.com This hydrophilic polymer layer can prevent particle aggregation and reduce interactions with plasma proteins. nih.gov By modulating the polymer characteristics on the carrier surface, drug release can be controlled. nih.gov
Solid Dispersions: Creating solid dispersions is another key technique where the drug is dispersed, often at a molecular level, within a polymer matrix. mdpi.com This can be achieved through methods like hot-melt extrusion or spray drying. medcraveonline.comdrug-dev.com The polymer carrier, such as polyvinylpyrrolidone (PVP) or hydroxypropylmethyl cellulose (HPMC), modifies the surface properties of the dispersed drug particles, preventing crystallization and enhancing wettability and dissolution. mdpi.com
The external shape of a crystal, known as its habit or morphology, can significantly impact bulk powder properties such as flowability, compressibility, and dissolution rate. researchgate.netsemanticscholar.org Controlling crystal morphology during the crystallization process is therefore a critical aspect of particle engineering.
The choice of solvent and the crystallization method are key factors that influence crystal habit. semanticscholar.orgnih.gov For example, in studies with the structurally similar ritonavir, polar solvents like acetone (B3395972) produced elongated plate-like crystals, while less polar solvents like toluene (B28343) resulted in needle-like crystals with a higher aspect ratio. nih.gov
Similar principles apply to lopinavir. When drug-drug co-crystals of lopinavir and ritonavir were prepared, the method used had a direct effect on the final product's form and habit. semanticscholar.org
Solvent Evaporation: This method produced highly crystalline co-crystals. The slower process allows molecules sufficient time to arrange into a more ordered lattice. semanticscholar.org
Liquid-Assisted (Wet) Grinding: This technique resulted in a co-amorphous solid form with less intense crystallinity, likely due to the high-impact mechanical forces involved. semanticscholar.org
These different forms exhibited distinct crystal habits as observed by microscopy, which in turn influenced their physicochemical characteristics, including solubility and dissolution profiles. semanticscholar.org The ability to control crystal morphology, for instance by converting a solvate into a desired final form, offers a strategy to engineer particles with specific sizes and shapes, such as small needles, which can be advantageous for formulation. nih.govpnas.org
Surface Modification Techniques for Physicochemical Control
Supersaturation and Precipitation Behavior in Solution
The generation of a supersaturated state in solution is a critical formulation strategy for enhancing the oral bioavailability of poorly water-soluble drugs such as lopinavir. tandfonline.com This approach, often described by the "spring and parachute" model, involves rapidly dissolving the drug to a concentration exceeding its equilibrium thermodynamic solubility (the "spring") and then maintaining this supersaturated state for a prolonged period to allow for absorption (the "parachute"). nih.govmdpi.com For lopinavir, supersaturation can be induced through methods like the dissolution of amorphous solid dispersions (ASDs) or via a pH-shift mechanism that mimics the gastrointestinal transit from the acidic environment of the stomach to the neutral pH of the small intestine. tandfonline.comnih.govnih.gov
Research indicates that upon dissolution under non-sink conditions, ASDs containing lopinavir can generate highly supersaturated drug solutions. nih.gov However, this behavior can be limited by the drug's inherent low water solubility and high hydrophobicity. nih.gov Studies using a pH-shift method, where the pH is increased from approximately 1.2 to 6.8, show that lopinavir tends to precipitate from the supersaturated solution. tandfonline.comscienceopen.com Notably, this precipitate often forms as an amorphous solid, which can maintain the solution in a supersaturated state relative to the more stable, less soluble crystalline form. tandfonline.com
The phase behavior of supersaturated lopinavir solutions can be complex, potentially leading to liquid-liquid phase separation (LLPS) or crystallization. nih.gov The presence of other compounds significantly influences lopinavir's ability to achieve and maintain supersaturation. In co-amorphous formulations with ritonavir, the maximum achievable concentration of lopinavir is reduced in proportion to the mole fraction of ritonavir present. nih.gov Conversely, the flux of both drugs from a co-amorphous material with a 2:1 molar ratio of ritonavir to lopinavir was found to be higher than that of the individual amorphous drugs. nih.gov This enhancement was attributed to the precipitation of a drug-rich phase with nano- or micro-sized dimensions. nih.gov
The presence of other drugs can also be detrimental. When studied with rifampicin (B610482) (RIF), lopinavir was found to co-precipitate, leading to a significant reduction in its supersaturation level. tandfonline.com One study reported a 12.5-fold decrease in the concentration of lopinavir when its ritonavir-lopinavir solid dispersion was studied in the presence of RIF after a pH shift. tandfonline.com
The tables below summarize key research findings on the supersaturation and precipitation behavior of lopinavir.
Table 1: Research Findings on Lopinavir Supersaturation and Precipitation
| System Studied | Methodology | Key Observation | Reference |
|---|---|---|---|
| Lopinavir-Ritonavir Amorphous Solid Dispersion (ASD) | Dissolution of ASD in aqueous media | Generated highly supersaturated solutions that could undergo liquid-liquid phase separation (LLPS) or crystallization. | nih.gov |
| Ritonavir-Lopinavir Solid Dispersion (RL-SD) | pH-shift dissolution (pH 1.5 to 6.8) | Lopinavir precipitated in an amorphous form, creating a supersaturated state. | tandfonline.com |
| Ritonavir-Lopinavir Co-amorphous Material | pH-shift method | Generated a supersaturated state, but amorphous solubility was reduced in proportion to the mole fraction of the other drug. | nih.gov |
| Lopinavir-Ritonavir Formulation (Kaletra®) | Dissolution in acid media followed by change to intestinal pH | Showed sharp precipitation at intestinal pH; the typical "spring and parachute" effect was not observed. | nih.gov |
Table 2: Influence of Concomitant Drugs on Lopinavir Supersaturation
| Concomitant Drug | Effect on Lopinavir Supersaturation | Mechanism/Observation | Reference |
|---|---|---|---|
| Ritonavir (in co-amorphous form) | Reduces maximum amorphous solubility but can increase flux at specific molar ratios (e.g., 2:1 RTV:LPV). | The flux increase is attributed to the precipitation of nano/micro-sized drug-rich phases. | nih.gov |
| Ritonavir (in lipid digestion) | Improves overall solubilization of lopinavir. | Drug-drug interactions during in-vitro digestion of lipid-based formulations affect partitioning into solution phases. | researchgate.netacs.org |
| Rifampicin (RIF) | Significantly reduces the attainable degree of supersaturation. | Leads to co-precipitation of lopinavir in its amorphous form; a 12.5-fold decrease in LPV concentration was observed. | tandfonline.com |
Metabolic Pathways and Biotransformation Studies Chemical/enzymatic Level
Identification and Characterization of Metabolites
In vitro studies have identified at least 13 oxidative metabolites of lopinavir (B192967). fda.gov However, following administration, the unchanged parent drug remains the predominant component in plasma, accounting for 89% of the plasma radioactivity in a study using 14C-labeled lopinavir. fda.gov The major metabolites result from oxidation, with the C-4 oxidation products being the most significant found in plasma. drugbank.com
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a primary tool for identifying and characterizing lopinavir metabolites. nih.gov Techniques like LC-MS/MS are used to analyze incubation mixtures of the drug with human liver microsomes to identify biotransformation products. nih.govresearchgate.net The structures of reactive metabolites can be elucidated using tandem mass spectrometry (MS/MS) fragmentation. nih.gov
Studies have identified the main oxidative metabolites, designated M1, M3, and M4, in plasma. drugbank.com The predominant site of metabolism is the carbon-4 of the cyclic urea (B33335) moiety. researchgate.net Further investigation using ultra-performance liquid chromatography-time-of-flight mass spectrometry (UPLC-TOFMS) has also identified glutathione (B108866) (GSH)-conjugated adducts, indicating the formation of reactive intermediates during metabolism. nih.gov For quantitative analysis, multiple reaction monitoring (MRM) mode is often employed, using specific precursor-to-product ion transitions, such as m/z 629.3→447.3 for lopinavir. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of metabolites. drugbank.com While MS provides mass information and fragmentation patterns, NMR gives detailed information about the chemical environment of each atom in a molecule, allowing for unambiguous structure confirmation. For complex biological samples, coupling HPLC with NMR and MS (HPLC/NMR/MS) allows for the direct identification of metabolites with minimal sample preparation. researchgate.net The process of metabolite identification via NMR involves comparing the chemical shift values and signal multiplicities of the isolated metabolite with reference data from spectral databases such as the Human Metabolome Database (HMDB) and the Biological Magnetic Resonance Bank (BMRB). frontiersin.org This technique was instrumental in the structural analysis of lopinavir metabolites, such as the M2 metabolite. drugbank.com
Mass Spectrometry-Based Metabolite Identification
Enzyme Systems Involved in Lopinavir Biotransformation
Lopinavir is almost exclusively metabolized by the hepatic cytochrome P450 system. fda.gov Its extensive first-pass metabolism leads to low oral bioavailability when administered alone. drugbank.comnih.gov
The biotransformation of lopinavir is predominantly mediated by the CYP3A isoform of the cytochrome P450 enzyme system. fda.govdrugbank.comnih.gov Specifically, CYP3A4 is the primary enzyme responsible for its rapid and extensive metabolism. researchgate.netnih.gov To counteract this, lopinavir is co-formulated with ritonavir (B1064), a potent inhibitor of CYP3A4, which significantly increases lopinavir's plasma concentrations and therapeutic efficacy. fda.govresearchgate.netnih.govencyclopedia.pub Studies have shown that ritonavir boosts lopinavir exposure primarily through CYP3A inhibition. researchgate.net
While CYP3A4 is the main contributor, other CYP isoforms are also involved, primarily through induction by the lopinavir/ritonavir combination. Research has shown that lopinavir/ritonavir therapy can induce the activity of CYP2C9, CYP2C19, and CYP1A2. nih.goveuropa.eu One study observed increases in activity by 29% for CYP2C9, 100% for CYP2C19, and 43% for CYP1A2. nih.gov Conversely, the combination inhibits both hepatic and intestinal CYP3A activity. nih.gov At clinically relevant concentrations, lopinavir/ritonavir does not appear to inhibit CYP2D6, CYP2C9, CYP2C19, CYP2E1, CYP2B6, or CYP1A2. europa.eufda.gov
The fetal/neonatal CYP isoform, CYP3A7, is also capable of metabolizing lopinavir, although at a much lower rate than the adult CYP3A4 isoform. acs.orgnih.gov
Table 1: Summary of Lopinavir Interactions with Cytochrome P450 Isoforms
| CYP Isoform | Interaction with Lopinavir/Ritonavir | Finding |
| CYP3A4 | Substrate & Inhibition | Lopinavir is extensively metabolized by CYP3A4. researchgate.netnih.gov Ritonavir potently inhibits CYP3A4, increasing lopinavir levels. fda.govencyclopedia.pub |
| CYP3A5 | Inhibition | Ritonavir is a potent mechanism-based inactivator of CYP3A5. acs.org |
| CYP3A7 | Substrate & Inhibition | Metabolizes lopinavir at a significantly lower rate than CYP3A4. acs.orgnih.gov Ritonavir is a potent inhibitor of CYP3A7. acs.org |
| CYP2C9 | Induction | Lopinavir/ritonavir induces CYP2C9 activity. nih.goveuropa.eu |
| CYP2C19 | Induction | Lopinavir/ritonavir potently induces CYP2C19 activity. nih.goveuropa.eu |
| CYP1A2 | Induction | Lopinavir/ritonavir modestly induces CYP1A2 activity. nih.gov |
| CYP2D6 | No Inhibition | Not inhibited by lopinavir/ritonavir at clinically relevant concentrations. europa.eufda.gov |
In addition to oxidative metabolism via cytochrome P450 enzymes, lopinavir is also subject to conjugation reactions. The lopinavir/ritonavir combination has been shown to induce glucuronidation in vivo. europa.eufda.govnih.gov This induction can increase the biotransformation of certain co-administered drugs that are cleared by this pathway, potentially reducing their plasma concentrations and efficacy. europa.euhiv-druginteractions.org For example, this mechanism is thought to be responsible for reducing plasma concentrations of abacavir. fda.govhiv-druginteractions.org Furthermore, studies have identified the formation of glutathione (GSH) adducts, which is a type of conjugation reaction that typically serves to detoxify reactive electrophilic metabolites. nih.gov
Cytochrome P450 Enzyme Isoform Interactions (e.g., CYP3A, CYP2C9, CYP2C19, CYP1A2, CYP2D6)
In Vitro Metabolic Stability and Clearance Mechanisms
In vitro studies using recombinant human enzymes and liver microsomes have been crucial in characterizing the metabolic stability and clearance of lopinavir. These studies confirm that lopinavir is subject to extensive metabolism. researchgate.net
The clearance of lopinavir is significantly faster when metabolized by the adult CYP3A4 isoform compared to the neonatal CYP3A7 isoform. acs.orgnih.gov In a study with recombinant enzymes, the intrinsic clearance of lopinavir by CYP3A4 was over 30 times higher than by CYP3A7. acs.org When ritonavir is present, the metabolic clearance of lopinavir by CYP3A4 is drastically reduced. acs.org
Studies in human liver microsomes (HLMs) reflect these findings, with lopinavir clearance being substantially higher in adult HLMs compared to neonatal HLMs. acs.org Following oral administration, the apparent oral clearance (CL/F) of lopinavir is approximately 6-7 L/h. drugbank.com It has also been observed that pre-dose lopinavir concentrations tend to decline over time with continuous dosing, eventually stabilizing after about 10 to 16 days, which is believed to be due to the induction of its own metabolism. fda.goveuropa.eu
Table 2: In Vitro Metabolic Parameters of Lopinavir
| Enzyme System | In Vitro Half-Life (t½) | Intrinsic Clearance (CLint) | Reference |
| Recombinant CYP3A4 | 20.0 min | 17.4 μL/min·pmol | acs.org |
| Recombinant CYP3A7 | 31.2 min | 0.555 μL/min·pmol | acs.orgnih.gov |
| Adult Human Liver Microsomes | 94% loss after 30 min | - | acs.org |
| Neonatal Human Liver Microsomes | 21% loss after 30 min | - | acs.org |
Microsomal Stability Assays
Microsomal stability assays are a fundamental in vitro tool in drug discovery and development, utilized to assess the metabolic stability of a chemical compound. nih.govevotec.com These assays employ liver microsomes, which are vesicle-like artifacts derived from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.govevotec.com By incubating a compound like lopinavir with liver microsomes and a necessary cofactor such as NADPH, researchers can determine the rate at which the compound is metabolized. evotec.com This rate is often expressed as intrinsic clearance (CLint), which provides an estimate of the drug's susceptibility to metabolic breakdown. researchgate.net
Research indicates that lopinavir is extensively metabolized by the hepatic cytochrome P450 system. drugbank.comtsijournals.com In vitro experiments using human hepatic microsomes have demonstrated that lopinavir primarily undergoes oxidative metabolism, a reaction catalyzed almost exclusively by the CYP3A isozyme. drugbank.comtsijournals.com The rapid metabolism of lopinavir by CYP3A enzymes is a key determinant of its pharmacokinetic profile. nih.gov The stability of lopinavir is therefore significantly influenced by the activity of CYP3A enzymes within the microsomal environment. The results from these assays are critical for predicting a drug's in vivo hepatic clearance and potential for drug-drug interactions.
Table 1: Summary of Lopinavir Microsomal Stability Findings
| Parameter | Finding | Primary Enzyme | Source |
|---|---|---|---|
| Metabolic Pathway | Oxidative Metabolism | CYP3A | drugbank.comtsijournals.com |
| Stability | Low (Rapid Metabolism) | CYP3A4 | nih.gov |
| Assay Utility | Predicts in vivo hepatic clearance | N/A | evotec.comresearchgate.net |
Hepatocyte Incubation Studies for Metabolite Profiling
Primary hepatocytes are considered the "gold standard" for in vitro studies of hepatic metabolism because they contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and cofactors, closely replicating the function of the liver in an in vitro setting. bioivt.com Incubating lopinavir with suspended or plated hepatocytes allows for comprehensive metabolite profiling and identification, revealing the biotransformation pathways the compound undergoes. bioivt.comevotec.com
Studies involving the incubation of lopinavir have shown that it is subject to extensive biotransformation. The primary enzyme responsible for the initial bioactivation and subsequent metabolism of lopinavir is CYP3A4. nih.gov Mechanistic studies designed to trap reactive intermediates have successfully identified numerous lopinavir metabolites. In one such study, a metabolomic approach led to the identification of twelve different glutathione (GSH)-trapped reactive metabolites and three semicarbazide-trapped reactive metabolites of lopinavir. nih.gov This indicates that the metabolism of lopinavir proceeds through multiple oxidative pathways, generating reactive species that are subsequently detoxified by conjugation with GSH. One of the major metabolites of lopinavir is designated as M-3/M-4. scbt.com The comprehensive profiling in hepatocytes confirms that CYP3A-mediated oxidation is the principal metabolic route for lopinavir. drugbank.comnih.gov
Table 2: Lopinavir Metabolites Identified in In Vitro Studies
| Metabolite Type | Number Identified | Implied Pathway | Primary Enzyme | Source |
|---|---|---|---|---|
| GSH-Trapped | 12 | Oxidative Bioactivation, GSH Conjugation | CYP3A4 | nih.gov |
| Semicarbazide-Trapped | 3 | Oxidative Bioactivation | CYP3A4 | nih.gov |
| Designated Metabolite | M-3/M-4 | Oxidative Metabolism | CYP3A4 | scbt.com |
Mechanistic Studies of Enzyme Inhibition and Induction by Lopinavir
Lopinavir exhibits a complex profile of interaction with drug-metabolizing enzymes and transporters, acting as both an inhibitor and an inducer. These interactions are critical to its pharmacokinetic properties and potential for drug-drug interactions.
Enzyme and Transporter Inhibition:
Beyond metabolic enzymes, lopinavir also interacts with drug transporters. It is a substrate for and an inhibitor of P-glycoprotein (P-gp, also known as ABCB1), an efflux transporter that pumps substrates out of cells. drugbank.comnih.govasm.org Lopinavir's inhibitory effect on P-gp can increase the intracellular concentration of co-administered drugs that are also P-gp substrates. nih.gov Studies have shown that lopinavir possesses P-gp inhibitory activity comparable to that of verapamil, a well-known P-gp inhibitor. Lopinavir is also a substrate for and inhibitor of Multidrug Resistance-Associated Proteins MRP1 and MRP2. nih.gov
Enzyme and Transporter Induction:
In addition to its inhibitory effects, lopinavir also functions as an inducer of several enzymes and transporters. Studies in healthy volunteers have shown that therapy with lopinavir (in combination with ritonavir) leads to a significant induction of CYP1A2, CYP2C9, and CYP2C19 activity. nih.gov The reported increases in activity were 43% for CYP1A2, 29% for CYP2C9, and 100% for CYP2C19. nih.gov
| MRP2 | Substrate, Inhibitor | Modulates intracellular concentration. | nih.gov |
Drug Design Principles and Structure Activity Relationships Chemical Perspective
Rational Design Strategies for Lopinavir (B192967) Analogues
The design of lopinavir was a strategic effort to combat the emergence of drug-resistant strains of HIV. annualreviews.orgwikipedia.org The core of lopinavir is identical to that of an earlier protease inhibitor, ritonavir (B1064). annualreviews.org However, key structural modifications were introduced to improve its binding to mutated forms of the HIV-1 protease. annualreviews.orgwikipedia.org Specifically, the design aimed to reduce interactions with the Val82 residue of the protease, a common site for mutations that confer drug resistance. annualreviews.org This was achieved by replacing the 5-thiazolyl end group of ritonavir with a phenoxyacetyl group and modifying the P2 position with a six-membered cyclic urea (B33335). annualreviews.orgresearchgate.net
The success of these modifications is evident in lopinavir's high potency against both wild-type and drug-resistant HIV-1 protease. annualreviews.org This rational approach, which involves the iterative process of designing, synthesizing, and testing new compounds based on structural insights, continues to be a cornerstone in the development of next-generation protease inhibitors. researchgate.netnih.gov
Fragment-Based Drug Design Approaches
Fragment-based drug design (FBDD) is a powerful strategy for identifying novel lead compounds. encyclopedia.pub This approach involves screening libraries of small, low-molecular-weight chemical fragments (typically with fewer than 20 heavy atoms) to identify those that bind to the target protein. encyclopedia.pubmdpi.com These "hits" are then optimized and linked together to create more potent, drug-like molecules. nih.gov The advantage of FBDD lies in its ability to explore a wider chemical space and identify novel binding interactions that might be missed by traditional high-throughput screening of larger, more complex molecules. encyclopedia.pub
In the context of HIV protease inhibitors, FBDD has been used to identify new binding sites outside of the active site, offering potential avenues for the development of allosteric inhibitors. nih.gov For instance, a crystallographic screen of a fragment library against HIV protease revealed two new binding sites, demonstrating the potential of this approach to uncover novel inhibitory mechanisms. nih.gov Furthermore, fragments derived from natural products, which are characterized by their structural diversity, have been used as building blocks in the de novo design of new HIV-1 protease inhibitors. mdpi.comnih.gov
De Novo Design Principles
De novo design is a computational method that aims to build novel molecular structures from scratch, with the goal of creating compounds that have a desired activity against a specific pharmacological target. encyclopedia.pub This approach can be either atom-based or fragment-based. encyclopedia.pub The fragment-based approach is often favored as it narrows the search within the vast chemical space and helps to maintain good chemical diversity in the designed molecules. encyclopedia.pub
In the realm of HIV research, de novo design has been employed to generate virtual libraries of potential protease inhibitors. mdpi.comnih.gov These methods often start with a known inhibitor or a fragment and then use computational algorithms to "grow" or link fragments to create new molecules. mdpi.comnih.govnih.gov For example, researchers have used fragments from lopinavir and other antiviral drugs to design new hybrid molecules with predicted activity against viral targets. nih.gov The use of artificial intelligence and machine learning in combination with de novo design is also becoming increasingly common, allowing for the rapid generation and evaluation of novel drug candidates. encyclopedia.pub
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scirp.orgresearchgate.net The fundamental principle of QSAR is that the biological effect of a molecule is directly related to its physicochemical properties, which are in turn determined by its chemical structure. researchgate.net By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, untested compounds. researchgate.netfigshare.com
Development of QSAR Models for Lopinavir Derivatives
QSAR models have been extensively developed for HIV protease inhibitors, including derivatives of lopinavir. figshare.comnih.gov These models are typically built using a dataset of compounds with known biological activities. scirp.org Various molecular descriptors, which quantify different aspects of the molecules' structure (e.g., topologic, electronic, steric, and hydrophobic properties), are calculated. researchgate.netnih.gov Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like artificial neural networks (ANN), are then used to build a mathematical equation that correlates the descriptors with the observed biological activity. nih.govnih.gov
For instance, a QSAR study on a large set of HIV protease inhibitors used descriptors calculated from the molecular structure alone to develop predictive models. nih.gov Another study focused on developing QSAR models for structurally diverse HIV protease inhibitors to identify the key structural features required for high affinity. figshare.com These models are crucial tools for understanding the structure-activity relationships within a class of compounds and for guiding the design of more potent analogues. figshare.com
A study focusing on lopinavir and its analogues used QSAR analysis as an initial step to assess their potential as drug candidates against the main protease of SARS-CoV-2. nih.gov The QSAR analysis helped in understanding the relationship between the structural features of the lopinavir analogues and their predicted binding affinity. nih.gov
Table 1: Key Steps in QSAR Model Development for Lopinavir Analogues
| Step | Description | Key Considerations |
|---|---|---|
| 1. Data Set Selection | A diverse set of lopinavir analogues with experimentally determined biological activities (e.g., IC50 or Ki values) is compiled. doi.org | The data should cover a wide range of structural variations and biological activities to ensure the robustness of the model. |
| 2. Descriptor Calculation | A variety of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each molecule in the dataset. frontiersin.org | The choice of descriptors is crucial and should be relevant to the biological mechanism of action. |
| 3. Model Building | Statistical methods (e.g., MLR, PLS, machine learning) are used to establish a mathematical relationship between the descriptors and the biological activity. nih.govnih.gov | The dataset is typically divided into training and test sets to develop and validate the model's predictive power. doi.org |
| 4. Model Validation | The predictive ability of the QSAR model is rigorously assessed using various statistical parameters and external validation sets. doi.org | A robust model should have high statistical significance and be able to accurately predict the activity of compounds not used in its development. |
Prediction of Biological Activity Based on Chemical Structure
Once a QSAR model has been developed and validated, it can be used to predict the biological activity of new, unsynthesized compounds based solely on their chemical structure. researchgate.net This predictive capability is a powerful tool in drug discovery, as it allows for the virtual screening of large compound libraries to identify promising candidates for synthesis and further testing. researchgate.netnih.gov
The prediction of biological activity using QSAR models involves calculating the same set of molecular descriptors for the new compounds as were used to build the model. researchgate.net These descriptor values are then plugged into the QSAR equation to obtain a predicted activity value. researchgate.net This process can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds that are most likely to be active. researchgate.net
For example, QSAR models developed for HIV protease inhibitors have been used to predict the activity of new analogues, helping to guide the design of compounds with improved potency. nih.gov In a study on lopinavir analogues, QSAR analysis was used to predict their druggable properties, leading to the design of modified structures with improved characteristics. nih.govresearchgate.net
Chemoinformatics and Ligand-Based Drug Design
Chemoinformatics is an interdisciplinary field that combines chemistry, computer science, and information science to analyze and manage large datasets of chemical information. researchgate.net In the context of drug discovery, chemoinformatics plays a crucial role in ligand-based drug design, where the knowledge of molecules that bind to a biological target is used to design new and improved inhibitors. scirp.org
Ligand-based drug design methods are particularly useful when the three-dimensional structure of the target protein is unknown. scirp.org These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. scirp.org QSAR, as discussed above, is a key component of ligand-based drug design. scirp.org Other ligand-based methods include pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features required for biological activity, and similarity searching, which screens databases for compounds that are structurally similar to a known active molecule. nih.gov
In the development of lopinavir and its analogues, chemoinformatics tools have been instrumental in managing the vast amount of structural and activity data generated. nih.gov These tools facilitate the identification of structure-activity relationships, the building of predictive models, and the design of novel compounds with desired properties. nih.govresearchgate.net For instance, chemoinformatics methods were used to analyze the physicochemical and toxicological properties of designed lopinavir analogues, ensuring that the new compounds had favorable drug-like characteristics. nih.gov
Chemical Space Exploration Around Lopinavir Scaffolds
The exploration of the chemical space around the lopinavir scaffold has been a key strategy in the development of new and improved HIV-1 protease inhibitors. This involves systematically modifying different parts of the lopinavir molecule to understand how these changes affect its antiviral activity, a process central to structure-activity relationship (SAR) studies.
One area of focus has been the P2 position of lopinavir, which contains a six-membered cyclic urea. Researchers have synthesized a series of analogues where this cyclic urea is replaced with various other heterocycles to explore the structure-activity relationships. nih.gov Similarly, the P1 and P1' positions, which in lopinavir are occupied by pseudosymmetric benzyl (B1604629) groups, have been targeted for modification. nih.gov A series of analogues with non-aromatic side chains at the P1 position were synthesized to investigate the impact on inhibitory activity. nih.govresearchgate.net
Another approach involves modifying the P2' position, which in lopinavir has a 2,6-dimethylphenoxyacetyl group. researchgate.net Analogues with different substituted phenyl or heteroaryl groups in this position have been created to explore the SAR. researchgate.net Furthermore, replacing the side chain with a conformationally constrained hexahydrofurofuranyloxy P2 ligand, combined with a dimethylphenoxyacetate at the other end of the drug's core diamine, has been shown to yield highly potent HIV protease inhibitors. gpatindia.com
The influence of substituents on the P1 aromatic rings has also been investigated, with findings suggesting that compounds with an alkyl or fluorine atom at the meta or para position of the P1 benzene (B151609) ring are effective inhibitors. gpatindia.com More drastic modifications have also been explored, such as replacing the hydroxyethylene moiety, which is susceptible to metabolism, with a more stable phosphinic group. scirp.org This is significant because the hydroxyl group is crucial for binding to the catalytic aspartyl residue of HIV-1 protease. scirp.org
Computational methods are increasingly used to guide this exploration. Techniques like quantitative structure-activity relationship (QSAR) studies and molecular docking help in predicting the binding affinity and druggability of newly designed analogues. researchgate.net These in silico approaches can screen large virtual libraries of compounds, prioritizing those with the most promising characteristics for synthesis and further testing. researchgate.netnih.gov The concept of "scaffold hopping," which involves replacing the core structure of the molecule while retaining key pharmacophore features, is also employed to discover novel and structurally diverse inhibitors. biosolveit.detandfonline.com
Similarity Searching and Clustering of Lopinavir Analogues
Similarity searching and clustering are computational techniques used to analyze and group lopinavir analogues based on their structural similarities. These methods help in identifying patterns and relationships within large datasets of chemical compounds, which can guide the design of new molecules with improved properties.
One common approach is to use molecular fingerprints to represent the structural features of each analogue. These fingerprints can then be used to calculate the similarity between pairs of molecules. Hierarchical clustering analysis (HCA) is a method that groups molecules into a dendrogram, where compounds with high similarity are clustered together. mdpi.com This allows for the classification of molecules into different classes, for example, based on their predicted binding affinity. mdpi.com
Heatmaps can also be generated from hierarchical cluster analysis to visualize the structural dissimilarities between molecules. mdpi.com This can be useful for selecting a diverse set of representative compounds from a larger library for further study, with the understanding that structurally similar molecules are likely to have similar mechanisms of action. mdpi.com
In the context of drug repurposing, network-based algorithms can be used to measure the similarity between drugs and predict their potential to be effective against new targets. plos.org These algorithms can incorporate various types of data, including chemical structure, protein-protein interactions, and gene expression profiles, to provide a more comprehensive measure of similarity. plos.org
The ultimate goal of these analyses is to identify novel scaffolds and structural motifs that are associated with high inhibitory activity. By understanding the structural features that are most important for the desired biological effect, medicinal chemists can design new lopinavir analogues with enhanced potency and other desirable properties.
Prodrug Strategies and Bioreversible Derivatives
Chemical Design of Lopinavir Prodrugs
Prodrug strategies for lopinavir aim to overcome its inherent limitations, such as poor water solubility and extensive first-pass metabolism, by chemically modifying the parent drug into a more soluble and bioavailable form. nih.govmdpi.comwuxiapptec.com These modifications are designed to be reversed in the body, releasing the active lopinavir.
A common approach is to attach polar functional groups to the lopinavir molecule. For instance, phosphate (B84403) ester prodrugs have been designed to significantly increase aqueous solubility. wuxiapptec.comnih.gov One such design, an oxymethylphosphate prodrug of lopinavir, demonstrated a more than 700-fold increase in water solubility compared to the parent drug. wuxiapptec.comnih.govresearchgate.net This strategy involves attaching the phosphate group via an oxymethyl linker, which allows for rapid release of the active drug following enzymatic cleavage by intestinal alkaline phosphatase. researchgate.net
Another major strategy involves the synthesis of amino acid and peptide prodrugs. nih.govmdpi.comnih.gov In this approach, amino acids or dipeptides are conjugated to lopinavir, often through an ester or amide bond. nih.govnih.gov These prodrugs are designed to be recognized and absorbed by peptide transporters in the intestine, thereby bypassing efflux pumps that would otherwise limit lopinavir's absorption. nih.govmdpi.comnih.gov Examples include the synthesis of valine-valine-lopinavir (VVL), glycine-valine-lopinavir (GVL), and single amino acid conjugates with isoleucine, tryptophan, and methionine. nih.govmdpi.com The synthesis of these peptide prodrugs often involves a multi-step process, including the protection of functional groups, coupling of the amino acid or peptide to lopinavir, and subsequent deprotection. nih.gov
The choice of the linking chemistry is crucial for the prodrug's stability and activation. Esters are frequently used due to their susceptibility to hydrolysis by esterases present in the body. nih.gov Amides are generally more stable but can be designed to be cleaved by specific proteases or peptidases.
In Vitro Hydrolysis and Activation Studies of Prodrugs
In vitro studies are essential to characterize the properties of newly synthesized lopinavir prodrugs and to predict their in vivo behavior. These studies typically evaluate the prodrug's stability, solubility, and its conversion back to the active lopinavir.
Hydrolytic Stability: The chemical stability of prodrugs is often assessed at different pH values to mimic the conditions in the gastrointestinal tract. Studies have shown that amino acid and dipeptide prodrugs of lopinavir are generally more stable in acidic conditions (pH 4-5.5) and degrade more rapidly at higher pH levels (pH 7.4). mdpi.comnih.gov For example, the degradation half-life of Val-Ile-LPV was found to be significantly longer at pH 4 compared to pH 7.4. nih.gov This pH-dependent hydrolysis is a desirable characteristic, as it suggests the prodrug would remain intact in the stomach and be hydrolyzed in the more neutral environment of the intestine.
Enzymatic Hydrolysis: The activation of prodrugs is often mediated by enzymes. In vitro studies using various biological matrices, such as plasma, liver microsomes, or intestinal homogenates, are conducted to determine the rate and extent of prodrug conversion. wuxiapptec.com For phosphate prodrugs, the rate of cleavage by enzymes like intestinal alkaline phosphatase is a key parameter. researchgate.net Studies have shown that the type of linker used can significantly affect the rate of bioconversion, with oxymethyl-linked phosphates being converted more rapidly than direct phosphates. researchgate.net For peptide prodrugs, their stability in the presence of liver microsomes is evaluated to assess their susceptibility to first-pass metabolism. mdpi.com
Solubility and Permeability: Aqueous solubility studies are performed to confirm the enhanced solubility of the prodrugs compared to lopinavir. Peptide prodrugs like VVL and GVL have demonstrated significantly greater solubility in water. nih.gov Cell-based assays using cell lines that overexpress efflux transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2), are used to evaluate the ability of prodrugs to bypass these pumps. mdpi.com Amino acid and peptide prodrugs have shown lower affinity for these efflux proteins compared to lopinavir, suggesting they are less likely to be pumped out of the cells. mdpi.com
The results from these in vitro studies provide crucial information for selecting the most promising prodrug candidates for further development.
Interactive Data Table: In Vitro Hydrolysis of Lopinavir Prodrugs
| Prodrug | pH | Degradation Rate Constant (min⁻¹) | Half-life (h) |
| Val-Ile-LPV | 4 | 1.1 ± 0.3 x 10⁻⁴ | 106 ± 19 |
| Val-Ile-LPV | 5.5 | 1.9 ± 0.6 x 10⁻⁴ | 69 ± 31 |
| Val-Ile-LPV | 7.4 | 15.3 ± 1.3 x 10⁻⁴ | 7.6 ± 0.6 |
| Ile-LPV | 7.4 | - | ~5.0 - 6.5 |
| Met-LPV | 7.4 | - | ~5.0 - 6.5 |
| Trp-LPV | 7.4 | - | ~5.0 - 6.5 |
Data for Val-Ile-LPV from nih.gov. Data for Ile-LPV, Met-LPV, and Trp-LPV from mdpi.com. Note: Specific degradation rate constants for Ile-LPV, Met-LPV, and Trp-LPV were not provided in the source.
Peptidomimetic Design Principles in Lopinavir Structure
Lopinavir is a classic example of a peptidomimetic drug, designed based on the principles of rational, structure-based drug design. oncohemakey.comnih.gov The core concept of peptidomimetics is to create molecules that mimic the structure and function of natural peptides but have improved pharmacological properties, such as increased stability and oral bioavailability. nih.gov
The design of lopinavir is rooted in the structure of the HIV-1 protease enzyme and its natural substrate, the Gag-Pol polyprotein. HIV-1 protease is an aspartic protease that cleaves the polyprotein at specific peptide bonds, a crucial step in the maturation of new, infectious virus particles. drugbank.com Lopinavir was designed to mimic the transition state of this cleavage reaction, thereby binding to the active site of the protease with high affinity and blocking its function. drugbank.comnih.gov
A key feature of lopinavir's peptidomimetic design is its hydroxyethylene scaffold. drugbank.comnih.gov This central unit replaces the scissile peptide bond of the natural substrate. The hydroxyl group of this scaffold is critical as it forms a hydrogen bond with the carboxylic acid groups of the two aspartate residues (Asp25 and Asp25') in the catalytic site of the HIV-1 protease, effectively inhibiting the enzyme. scirp.org Unlike a natural peptide bond, this hydroxyethylene linkage cannot be cleaved by the protease, making lopinavir a stable inhibitor. drugbank.comnih.gov
Lopinavir was developed as an evolution of an earlier protease inhibitor, ritonavir. oncohemakey.comwikipedia.org While sharing a similar core structure, modifications were made to lopinavir to improve its activity against ritonavir-resistant strains of HIV. oncohemakey.comwikipedia.org Specifically, the P3 group of ritonavir (an isopropylthiazolyl group) was replaced with a cyclic urea, and the P2' moiety was changed to a dimethylphenoxyacetyl group. oncohemakey.com These changes were guided by X-ray crystallography studies of the inhibitor bound to the protease, aiming to reduce the reliance on interactions with amino acid residues that are commonly mutated in resistant viruses, such as Val82. oncohemakey.com
Formulation Science and Drug Delivery Systems Focus on Chemical/material Science
Amorphous Solid Dispersions (ASD) Research
Amorphous solid dispersions (ASDs) are a prominent strategy for improving the oral delivery of poorly soluble drugs like lopinavir (B192967). researchgate.net In an ASD, the drug is dispersed in a polymeric carrier in an amorphous state, which has higher free energy and thus enhanced aqueous solubility compared to its crystalline form. researchgate.net The success of an ASD formulation is highly dependent on the choice of polymer, the manufacturing method, and the physical and chemical stability of the resulting dispersion.
The selection of an appropriate polymer is critical for the formulation of a stable and effective lopinavir ASD. The polymer not only serves as a carrier to maintain the drug in an amorphous state but also influences the dissolution performance and can inhibit recrystallization upon exposure to aqueous media. A variety of polymers have been investigated for their suitability in lopinavir ASDs.
Commonly studied polymers include:
Polyvinylpyrrolidone (B124986) (PVP) and its copolymer polyvinylpyrrolidone-co-vinyl acetate (B1210297) (PVP-VA or copovidone) . researchgate.net
Cellulose (B213188) derivatives such as hydroxypropylmethylcellulose (B13716658) (HPMC), hydroxypropylmethylcellulose acetate succinate (B1194679) (HPMCAS), and hydroxypropylmethylcellulose phthalate (B1215562) (HPMCP). researchgate.net
Polymethacrylates , such as the Eudragit® series (e.g., Eudragit® E100). researchgate.net
Other polymers like Soluplus® (a polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer). acs.org
The choice of polymer is often guided by the potential for drug-polymer interactions, such as hydrogen bonding, which can help to stabilize the amorphous drug within the polymer matrix. etflin.com For instance, studies have shown that the intermolecular hydrogen bond interaction between a drug and PVP VA 64 is fundamental to the solubilization and stabilization of the drug in the polymer. etflin.com Characterization of these interactions and the physical state of the ASD is typically performed using techniques like Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Fourier-Transform Infrared (FTIR) spectroscopy. researchgate.netresearchgate.net DSC can reveal the glass transition temperature (Tg) of the ASD, with a single Tg indicating a homogenous, miscible system. researchgate.net PXRD is used to confirm the amorphous nature of the drug within the dispersion, characterized by the absence of sharp crystalline peaks. researchgate.net
Table 1: Polymers Investigated for Lopinavir Amorphous Solid Dispersions
| Polymer Class | Specific Polymer | Key Findings | Reference(s) |
|---|---|---|---|
| Polyvinylpyrrolidones | PVP K30, PVP-VA 64 (Copovidone) | PVP-VA is used in the commercial melt-extruded formulation of lopinavir/ritonavir (B1064) (Kaletra®). It has been shown to form stable amorphous dispersions. | researchgate.net, acs.org |
| Cellulosics | HPMC, HPMCAS, HPMCP | HPMC has been shown to improve the in vitro release of lopinavir from ASDs. HPMCAS is also a common and effective polymer for ASDs. | researchgate.net, researchgate.net |
| Polymethacrylates | Eudragit® E100 | Found to be a favorable polymeric carrier for lopinavir in electrospun ASDs, leading to enhanced equilibrium solubility and dissolution. | mdpi.com |
| Graft Copolymers | Soluplus® | Investigated for use in melt-quenched ASDs of ritonavir, a drug often co-formulated with lopinavir. | researchgate.net |
Several manufacturing techniques are employed to produce lopinavir ASDs, each with its own advantages and challenges. The goal of these methods is to transform the crystalline drug into its amorphous form while dispersing it within a polymer matrix. nih.gov
Spray Drying: This solvent-based method involves dissolving the drug and polymer in a common solvent and then spraying the solution into a hot drying gas. The rapid solvent evaporation leads to the formation of an amorphous solid dispersion. nih.gov This technique is suitable for thermolabile drugs. The choice of solvent and spray-drying parameters can significantly impact the properties of the final product. acs.org
Hot Melt Extrusion (HME): This is a solvent-free, fusion-based method where a mixture of the drug and polymer is heated and processed through an extruder. The molten mixture is then cooled rapidly to form the ASD. nih.gov The commercial lopinavir/ritonavir tablet, Kaletra®, is based on HME technology using copovidone as the polymer. semanticscholar.org This method requires the drug to be thermally stable at the processing temperatures. researchgate.net
Wet Grinding: This technique involves milling the drug in the presence of a polymer and a small amount of solvent. While a study on lopinavir-ritonavir cocrystals found that wet grinding led to the formation of a co-amorphous formulation, it was noted to be less stable than cocrystals produced by solvent evaporation. mdpi.com
Solvent Evaporation: This is a common laboratory-scale method where the drug and polymer are dissolved in a solvent, which is then slowly evaporated, often using a rotary evaporator. researchgate.net This method has been used to prepare ternary ASDs of lopinavir with Eudragit® E100 and microcrystalline cellulose. researchgate.net
Quench Cooling: This method involves melting a crystalline drug or a drug-polymer mixture and then rapidly cooling it to a temperature below its glass transition temperature (Tg) to "freeze" it in an amorphous state. etflin.com This technique has been explored for ritonavir, often co-formulated with lopinavir, to create ASDs with improved solubility and stability. researchgate.net The cooling rate is a critical parameter for successful amorphization. researchgate.net
A major challenge with amorphous solid dispersions is their inherent thermodynamic instability, which can lead to recrystallization of the drug over time, thereby losing the solubility advantage. researchgate.net The physical and chemical stability of lopinavir ASDs is therefore a critical quality attribute.
Physical Stability: The primary concern is the conversion of the amorphous drug back to its crystalline form. This can be influenced by factors such as:
Storage Conditions: Elevated temperature and humidity can increase molecular mobility and promote crystallization. Stability studies are often conducted under accelerated conditions (e.g., 40°C/75% relative humidity) to assess this risk. researchgate.netresearchgate.net For example, a lopinavir ASD prepared with Eudragit® E100 and microcrystalline cellulose was found to be stable against crystallization for at least one month under such accelerated conditions. researchgate.net
Polymer Properties: The chosen polymer should have a high glass transition temperature (Tg) to restrict the mobility of the drug molecules. Polymers with low hygroscopicity are also preferred to minimize water absorption, which can act as a plasticizer and lower the Tg of the system.
Drug Loading: Higher drug loading can increase the tendency for crystallization.
Chemical Stability: The manufacturing process (especially HME, which uses high temperatures) and the excipients used can potentially lead to chemical degradation of the drug. Compatibility studies between the drug and the polymer are essential to ensure the chemical integrity of lopinavir within the formulation.
Table 2: Stability Findings for Lopinavir Amorphous Solid Dispersions
| ASD System | Manufacturing Method | Stability Conditions | Findings | Reference(s) |
|---|---|---|---|---|
| Lopinavir/Ritonavir with Lactose and Microcrystalline Cellulose | Solvent Granulation | 40°C / 75% RH for 1 month | The drugs remained X-ray amorphous with no crystallization observed. | researchgate.net |
| Lopinavir with Eudragit® E100 and Microcrystalline Cellulose | Solvent Evaporation | 40°C / 75% RH for 1 month | The ASD was stable against crystallization (devitrification). | researchgate.net |
Manufacturing Techniques for ASDs (e.g., Spray Drying, Hot Melt Extrusion, Wet Grinding, Solvent Evaporation, Quench Cool)
Nanotechnology-Based Delivery Systems (Material Science Focus)
Nanotechnology offers another powerful platform for formulating lopinavir to improve its delivery characteristics. By reducing the particle size of the drug to the nanometer range, the surface area available for dissolution is dramatically increased.
Nanosuspensions are colloidal dispersions of pure drug particles with a size in the nanometer range, typically stabilized by surfactants or polymers. For lopinavir, nanosuspensions have been prepared using techniques like the anti-solvent precipitation method. researchgate.netresearchgate.net In this "bottom-up" approach, lopinavir is dissolved in a solvent, and this solution is then added to an anti-solvent in which the drug is poorly soluble, causing it to precipitate as nanoparticles. researchgate.net The choice of stabilizer, such as Pluronic F68, is crucial to prevent particle aggregation. researchgate.net Characterization of lopinavir nanocrystals has shown a significant loss of crystallinity, as confirmed by DSC and PXRD studies, leading to enhanced solubility. researchgate.net
Nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes in the nanoscale. They are effective for encapsulating lipophilic drugs like lopinavir. Self-nanoemulsifying drug delivery systems (S-SNEDDS) are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form a nanoemulsion upon gentle agitation in an aqueous medium. etflin.com For lopinavir, S-SNEDDS have been formulated using components like Capmul MCM C8 (oil), Cremophor RH 40 (surfactant), and propylene (B89431) glycol (co-surfactant). etflin.com These liquid systems can be adsorbed onto solid carriers like Neusilin US2 to create solid S-SNEDDS, which improves stability and handling. etflin.com
Polymeric nanoparticles are solid colloidal particles made from biodegradable and biocompatible polymers, where the drug can be entrapped, encapsulated, or adsorbed. Poly(lactic-co-glycolic acid) (PLGA) is a commonly used polymer for this purpose. researchgate.net Lopinavir-loaded PLGA nanoparticles have been prepared using an emulsion-solvent evaporation method. researchgate.net In this technique, the drug and polymer are dissolved in an organic solvent, which is then emulsified in an aqueous phase containing a stabilizer like polyvinyl alcohol (PVA). The organic solvent is then evaporated, leaving behind the drug-loaded nanoparticles. researchgate.net Another polymer, polycaprolactone (B3415563) (PCL), has also been used to fabricate lopinavir nanoparticles via a solvent emulsification evaporation technique, demonstrating an alternative approach to enhance its oral delivery. mdpi.com
Liposomal encapsulation involves entrapping the drug within liposomes, which are vesicles composed of one or more lipid bilayers surrounding an aqueous core. Due to their structural instability in the gastrointestinal tract, conventional liposomes have limitations for oral delivery. However, advanced strategies like pro-liposomal formulations and spray-dried liposomes have been developed for lopinavir. For instance, lopinavir-loaded phospholipid vesicles have been prepared by a spray-drying method. The resulting powder can be reconstituted into vesicles. The stability of liposomes can be a concern, and techniques like freeze-drying are often employed to prevent the hydrolysis of phospholipids (B1166683) and maintain the integrity of the encapsulated drug. The composition of the lipid bilayer, including the type of phospholipids and the presence of cholesterol, can be varied to control the drug's encapsulation efficiency and release rate.
Characterization of Nanoparticle Properties
Nanoparticulate systems are a primary strategy to improve the dissolution rate and oral bioavailability of lopinavir. researchgate.netwum.edu.pl The characterization of these nanoparticles is crucial for ensuring their quality and performance. Key parameters include particle size (PS), polydispersity index (PDI), surface morphology, entrapment efficiency (EE), and drug loading (DL).
Various types of lopinavir nanoparticles have been developed, including solid lipid nanoparticles (SLNs), nanocrystals, and in situ self-assembly nanoparticles (ISNPs). thaiscience.infonih.govbohrium.com Freeze-dried stabilized lopinavir nanoparticles (LPN-NPs) have been formulated with particle sizes around 320 nm and a narrow PDI of less than 0.2. nih.govresearchgate.net Another study reported optimized SLNs with a particle size of 180.6 ± 2.32 nm, a PDI of 0.133 ± 0.001, and an entrapment efficiency of 91.5 ± 1.3%. bohrium.comnih.gov Lopinavir nanocrystals prepared by an anti-solvent precipitation method yielded an optimized size of 265 nm with a PDI of 0.260. thaiscience.info
In situ self-assembly nanoparticles (ISNPs) designed for subcutaneous injection have shown a particle size of 167.8 ± 9.9 nm with a PDI below 0.35. nih.govmdpi.com These ISNPs demonstrated very high entrapment efficiency for both lopinavir and its combination partner ritonavir, at over 98%, with drug loadings of 25% for lopinavir. nih.gov Morphological analysis using techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) typically confirms the spherical shape of these nanoparticles. thaiscience.infonih.govwum.edu.pl
| Nanoparticle Type | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
|---|---|---|---|---|---|
| In Situ Self-Assembly Nanoparticles (ISNPs) | 167.8 ± 9.9 | <0.35 | 98.9 ± 0.5 | 23.5 | nih.govmdpi.com |
| Freeze-Dried Stabilized Nanoparticles | ~320 | <0.2 | Not Specified | Not Specified | nih.govresearchgate.net |
| Solid Lipid Nanoparticles (SLNs) | 180.6 ± 2.32 | 0.133 ± 0.001 | 91.5 ± 1.3 | Not Specified | bohrium.comnih.govwum.edu.pl |
| Solid Lipid Nanoparticles (SLNs) | 48.86 ± 4.6 | 0.335 ± 0.008 | 69.78 | Not Specified | nih.gov |
| Nanocrystals | 265 | 0.260 | Not Specified | Not Specified | thaiscience.info |
| Alginate-based Nanoparticles | 127 | Not Specified | Not Specified | Not Specified | wum.edu.pl |
Co-crystallization and Salt Formation for Formulation Development
Co-crystallization is an effective technique for modifying the physicochemical properties of active pharmaceutical ingredients without altering their covalent structure. semanticscholar.org For lopinavir, this approach has been explored to enhance its dissolution rate and intestinal absorption. nih.govnih.gov
One study investigated lopinavir-menthol co-crystals, which were successfully formed at an optimal molar ratio of 1:2 using an ethanol-assisted kneading method. nih.govnih.gov Characterization by Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray powder diffraction (XRD) confirmed the formation of a new crystalline species. nih.govnih.gov These co-crystals significantly improved the dissolution efficiency of lopinavir from 24.96% for the pure drug to 91.43% for the co-crystal formulation. nih.govnih.gov
Similarly, drug-drug co-crystals of lopinavir with ritonavir have been developed using both wet grinding and solvent evaporation methods. semanticscholar.org The cocrystals prepared via the solvent evaporation method demonstrated superior physicochemical characteristics, showing a 5.9-fold increase in aqueous solubility compared to the pure drug and achieving 94% drug release within 60 minutes. semanticscholar.org Another study successfully formed cocrystals of lopinavir with cinnamic acid, which increased the drug release by approximately two-fold and ex vivo absorption by 1.56 times. pnrjournal.com While salt formation is another recognized method for improving drug solubility, it can present challenges such as polymorphism and disproportionation. nih.gov
Molecular Encapsulation and Complexation Studies (e.g., Cyclodextrins)
Molecular encapsulation with cyclodextrins (CDs) is a well-established strategy to enhance the solubility and dissolution rate of poorly water-soluble drugs like lopinavir. mdpi.comresearchgate.net Cyclodextrins are cyclic oligosaccharides that can form host-guest inclusion complexes with drug molecules, effectively masking their lipophilic character.
Several types of cyclodextrins have been evaluated for their ability to complex with lopinavir. Studies have shown that the solubilizing effect follows the order of gamma-cyclodextrin (B1674603) (γ-CD) > hydroxypropyl-beta-cyclodextrin (HP-β-CD) > methyl-beta-cyclodextrin (M-β-CD) > beta-cyclodextrin (B164692) (β-CD). researchgate.net In one investigation, the percentage of lopinavir dissolved after 120 minutes increased from 10.1% for the pure drug to 56.3% when complexed with γ-CD. researchgate.net
In silico modeling has been used to predict optimal cyclodextrin (B1172386) partners, leading to the synthesis of a novel (2-hydroxy)propyl-gamma derivative (HP17-γ-CyD) with a high degree of substitution. researchgate.netnih.gov This custom cyclodextrin demonstrated a superior ability for lopinavir amorphization and solubilization compared to commercially available γ-CD and HP-γ-CD. researchgate.netnih.gov Solid inclusion complexes prepared with γ-CD, HPγCD, and the synthesized (HP)17γCD increased lopinavir's solubility by 87-fold, 114-fold, and 129-fold, respectively. mdpi.com The method of complex preparation also plays a role; techniques such as kneading, co-evaporation, and supercritical assisted spray drying (SASD) have been utilized, with the kneading method and SASD showing particularly effective results in different studies. researchgate.netresearchgate.netnih.gov
| Cyclodextrin Type | Key Finding | Reference |
|---|---|---|
| γ-Cyclodextrin (γ-CD) | Highest dissolution enhancement among tested CDs (56.3% dissolved at 120 min). Showed non-inclusion complex behavior. | researchgate.net |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Moderate solubility enhancement (~10-fold). Used in combination with ritonavir. | researchgate.netnih.gov |
| (2-hydroxy)propyl-gamma-cyclodextrin (HP17-γ-CyD) | Predicted by in silico studies; showed highest lopinavir amorphization and solubilization ability. Increased solubility 129-fold. | mdpi.comresearchgate.netnih.gov |
| Randomly methylated-β-cyclodextrin (RAMEB) | Showed rapid initial dissolution, plateauing at ~30% after 120 min. | mdpi.com |
Excipient Compatibility Studies (Chemical Interactions)
The selection of excipients is a critical step in formulation development, requiring thorough compatibility studies to ensure the stability and performance of the final product. For lopinavir, excipients are chosen based on their compatibility with the active ingredient and their ability to facilitate the desired dosage form characteristics. who.intwho.int
In the development of granular powder formulations for oral suspension, compatibility studies confirmed that the chosen excipients, such as those for immediate-release solid oral dosage forms, were compatible with both lopinavir and ritonavir. who.intefda.gov.et For liquid oral formulations, where lopinavir's insolubility in water is a major hurdle, ethanol (B145695) and glycerol (B35011) have been successfully used as co-solvents. bmj.combmj.com The presence of these excipients was found to be crucial for both solubilizing the drug and ensuring the stability of the formulation. bmj.combmj.com The commercial lopinavir/ritonavir oral solution, for instance, contains approximately 42% (v/v) ethanol and 15% (w/v) propylene glycol. drugs.com
In the creation of amorphous solid dispersions (ASDs), lopinavir has been formulated with carriers like microcrystalline cellulose and anhydrous lactose. researchgate.net The hot melt extrusion process is often employed to transform the crystalline drug into an amorphous state within a polymer matrix, a technique that relies on the compatibility and interaction between the drug and the chosen polymers. who.int
Chemical Stability in the Presence of Common Excipients
The chemical stability of lopinavir in the presence of selected excipients is a key determinant of a formulation's shelf-life and efficacy. Stability studies are conducted under various conditions to assess potential degradation.
For a compounded oral suspension containing ethanol and glycerol as co-solvents, the formulation was found to be chemically stable for at least two months when stored between +2°C and +8°C, and for one week at room temperature. nih.gov Another study on a similar extemporaneous formulation reported stability over 48 hours at 4°C. bmj.com Freeze-dried lopinavir nanoparticles, using mannitol (B672) as a cryoprotectant, demonstrated good stability under accelerated conditions (25°C/60% RH and 40°C/75% RH), with no significant changes observed in particle size, PDI, or drug content. researchgate.net
Mechanism of Excipient-Induced Degradation
While compatibility studies are routinely performed to select stable excipients, the specific chemical mechanisms of excipient-induced degradation of lopinavir are not extensively detailed in the available literature. Research primarily focuses on identifying compatible excipients and developing stable formulations, rather than elucidating the pathways of incompatibility. The successful use of excipients like ethanol, glycerol, propylene glycol, poloxamers, and various celluloses in stable formulations suggests a low reactivity with lopinavir under normal storage and formulation conditions. bohrium.combmj.comdrugs.comresearchgate.net
Chemical Stability and Degradation Pathways in Different Formulations
Lopinavir's stability is influenced by environmental factors such as pH, temperature, and light, with degradation pathways varying across different formulation types. Forced degradation studies are essential to identify these pathways and establish the stability-indicating nature of analytical methods.
Generally, lopinavir's major degradation products are reported to arise in acidic environments. nih.govresearchgate.net Forced degradation studies on combined tablet formulations subjected the drug to acid (1N HCl), base (1N NaOH), peroxide, thermal (60°C), and photolytic stress. rjptonline.org These studies confirmed the susceptibility of lopinavir to degradation under these conditions. rjptonline.org
However, findings can vary with the specific conditions and formulation. One study on lopinavir in soft gelatin capsules found no degradation under alkaline hydrolysis (1.0 M NaOH for 72 hours), exposure to dry heat at 60°C for 10 days, or high humidity (75% RH) for 20 days. researchgate.net This suggests that the formulation matrix can offer significant protection against degradation. Temperature can also affect the physical stability of formulations; lopinavir/ritonavir capsules showed physical clumping after 7 days at 45°C, even while maintaining chemical stability at 35°C for four weeks, highlighting the need for temperature-stable formulations in warmer climates. nih.gov
Hydrolytic Degradation Pathways
Hydrolysis is a major degradation pathway for drugs containing labile functional groups, such as esters, amides, and carbamates. Lopinavir possesses carbamate (B1207046) and urea (B33335) linkages, which are susceptible to hydrolysis. Forced degradation studies have systematically investigated its behavior under acidic, alkaline, and neutral conditions.
In acidic conditions, lopinavir undergoes degradation when exposed to mineral acids. One study involved treating a lopinavir solution with 2 N hydrochloric acid and refluxing at 60°C for 30 minutes. A more extensive study subjected the compound to 1.0 M HCl for 48 hours. tsijournals.com Another investigation using more drastic conditions (5 M HCl at 100°C for 2 hours) resulted in 15.3% degradation of the compound. researchgate.net
Under alkaline conditions, lopinavir also shows susceptibility to degradation. Studies have been performed by refluxing a solution with 2 N sodium hydroxide (B78521) at 60°C for 30 minutes or by exposing it to 1.0 M NaOH for 48 hours. tsijournals.com A separate study using 1 M NaOH at 60°C for 2 hours reported an 11.2% degradation of lopinavir. researchgate.net
Neutral hydrolysis has also been evaluated by refluxing the drug in water at 60°C for 6 hours. A longer study involving refluxing in water for 24 hours showed 8.7% degradation. researchgate.net The degradation observed across acidic, basic, and neutral conditions is primarily attributed to the hydrolysis of the carbamate and urea functionalities within the lopinavir molecule.
Table 1: Summary of Lopinavir Degradation under Hydrolytic Stress
| Condition | Reagent/Method | Temperature | Duration | Degradation (%) | Source |
|---|---|---|---|---|---|
| Acid Hydrolysis | 5 M HCl | 100°C | 2 hours | 15.3% | researchgate.net |
| Alkaline Hydrolysis | 1 M NaOH | 60°C | 2 hours | 11.2% | researchgate.net |
| Neutral Hydrolysis | Water (Reflux) | Not Specified | 24 hours | 8.7% | researchgate.net |
| Acid Hydrolysis | 2 N HCl (Reflux) | 60°C | 30 minutes | Not Quantified | |
| Alkaline Hydrolysis | 2 N NaOH (Reflux) | 60°C | 30 minutes | Not Quantified |
Oxidative Degradation Mechanisms
Oxidative degradation can be a significant pathway for drug decomposition, often initiated by atmospheric oxygen or oxidizing agents. The susceptibility of a molecule to oxidation depends on the presence of functional groups that can be easily oxidized. While lopinavir was found to be relatively stable under certain oxidative conditions compared to its hydrolytic instability, it still undergoes degradation. researchgate.net
Forced degradation studies have been conducted using hydrogen peroxide (H₂O₂) as the oxidizing agent. In one such study, a lopinavir solution was treated with 20% H₂O₂ and maintained at 60°C for 30 minutes. Another study utilized a higher concentration of 30% H₂O₂ over a 48-hour period. tsijournals.com Research quantifying the extent of degradation found that exposing lopinavir to 30% H₂O₂ at room temperature for 24 hours resulted in 12.5% degradation. researchgate.net
Although lopinavir is considered relatively stable under oxidative stress in some reports, it is also noted to be susceptible to attack by hydroxyl radicals (•OH). researchgate.net This susceptibility is due to the presence of ketone, phenyl, and phenoxy groups within its structure. researchgate.net In vivo, lopinavir undergoes extensive oxidative metabolism, primarily through hepatic CYP3A isozymes, leading to C-4 oxidation products. drugbank.com This biological pathway suggests that the carbon atoms at the C-4 position are potential sites for chemical oxidation as well.
Table 2: Summary of Lopinavir Degradation under Oxidative Stress
| Condition | Reagent | Temperature | Duration | Degradation (%) | Source |
|---|---|---|---|---|---|
| Oxidation | 30% H₂O₂ | Room Temperature | 24 hours | 12.5% | researchgate.net |
| Oxidation | 20% H₂O₂ | 60°C | 30 minutes | Not Quantified | |
| Oxidation | 30% H₂O₂ | Not Specified | 48 hours | Not Quantified | tsijournals.com |
Photodegradation Studies
Photodegradation involves the degradation of a molecule upon exposure to light. The International Council for Harmonisation (ICH) guidelines recommend photostability testing for new drug substances. tsijournals.com Lopinavir has been subjected to photolytic stress using both sunlight and controlled UV light sources.
In one study, solutions of the drug were exposed to direct sunlight for 8 hours to assess stability. who.int More controlled studies have been performed by exposing lopinavir to UV light at a wavelength of 254 nm for a period of 48 hours. tsijournals.com A quantitative analysis of photostability was conducted by exposing the compound to UV light (254 nm) for 7 days, which resulted in 5.6% degradation. researchgate.net These studies indicate that lopinavir exhibits a degree of sensitivity to light, which must be considered during manufacturing, packaging, and storage to prevent loss of potency.
Table 3: Summary of Lopinavir Degradation under Photolytic Stress
| Condition | Light Source | Duration | Degradation (%) | Source |
|---|---|---|---|---|
| Photolysis | UV Light (254 nm) | 7 days | 5.6% | researchgate.net |
| Photolysis | Sunlight | 8 hours | Not Quantified | who.int |
| Photolysis | UV Light (254 nm) | 48 hours | Not Quantified | tsijournals.com |
Environmental Aspects and Degradation Pathways
Environmental Occurrence and Distribution (Chemical Tracing)
Lopinavir (B192967) has been detected in various environmental compartments, particularly in wastewater and surface water, reflecting its consumption in the population. preprints.org Studies in South Africa have frequently identified lopinavir in aquatic environments. For instance, in the Vhembe District of Limpopo Province, lopinavir was detected at concentrations up to 42 ng/L in surface water. preprints.orgmdpi.com Higher concentrations have been recorded in other regions of the country, with levels up to 3.8 µg/L found in WWTP influents and effluents in the eThekwini Municipality and a peak concentration of 38.45 µg/L in the Pienaar River, Gauteng Province. mdpi.com National screening studies in South Africa have also confirmed the widespread presence of lopinavir, with one study noting 36 occurrences and a maximum concentration of 859 ng/L. mdpi.com The increased use of lopinavir, particularly during global health events, has been linked to its detection in hospital effluents and WWTPs. researchgate.netmdpi.comcncb.ac.cn Predictive models based on consumption data have estimated that lopinavir concentrations could reach up to 730 ng/L in secondary effluents. nih.gov
Table 1: Reported Environmental Concentrations of Lopinavir
| Location/Study Area | Sample Type | Reported Concentration | Reference |
|---|---|---|---|
| Vhembe District, South Africa | Surface Water | Up to 42 ng/L | preprints.orgmdpi.com |
| Gauteng Province, South Africa | River Water (Pienaar River) | Up to 38.45 µg/L | mdpi.com |
| eThekwini Municipality, South Africa | WWTP Influent/Effluent | Up to 3.8 µg/L | mdpi.com |
| South Africa (National Screening) | Surface Water | Up to 859 ng/L | mdpi.com |
| Prediction Model (Global) | Secondary Effluent | Estimated up to 730 ng/L | nih.gov |
Lopinavir is characterized by its persistence in aquatic environments. researchgate.net This persistence is largely attributed to its low removal efficiency in conventional WWTPs, which are often not designed to eliminate such complex pharmaceutical compounds. preprints.orgnih.gov Studies have estimated that the removal efficiency for lopinavir in these treatment facilities can be less than 20%. researchgate.netcncb.ac.cn This inefficiency allows the compound to be continuously discharged into receiving waters. nih.gov The high predicted no-effect concentration (PNEC) values for lopinavir further underscore its potential for high chronic toxicity to aquatic organisms, making its persistence a significant environmental concern. researchgate.netmdpi.comcncb.ac.cn Its resistance to degradation contributes to its lasting presence in water bodies and potential for bioaccumulation. frontiersin.org
Detection in Wastewater and Environmental Samples
Chemical Degradation in Environmental Systems
The stability of lopinavir is influenced by environmental factors such as pH and sunlight. Forced degradation studies provide insight into its susceptibility to hydrolysis and photolysis.
Hydrolysis : Lopinavir has been shown to degrade under acidic hydrolytic conditions (e.g., in 1.0 M HCl). tsijournals.comresearchgate.net However, it demonstrates stability under neutral and alkaline hydrolysis conditions. researchgate.net This suggests that in acidic aquatic environments, hydrolysis could be a relevant degradation pathway.
Photolysis : The compound is susceptible to degradation upon exposure to UV light. tsijournals.comresearchgate.net Studies have shown that photolytic degradation occurs, which is a significant pathway for its transformation in sunlit surface waters. researchgate.net It is important to note that photo-induced processes, including photolysis and photocatalysis, can lead to the formation of transformation products that may exhibit their own toxicity. researchgate.netcncb.ac.cn Research has indicated that traces of lopinavir in water, when subjected to light, can generate intermediates that are toxic to aquatic organisms like the zebrafish (Danio rerio). researchgate.netcncb.ac.cn
Table 2: Lopinavir Stability under Forced Degradation Conditions
| Stress Condition | Observation | Reference |
|---|---|---|
| Acid Hydrolysis (1.0 M HCl) | Degradation observed | tsijournals.comresearchgate.net |
| Alkaline Hydrolysis (1.0 M NaOH) | Stable | researchgate.net |
| Neutral Hydrolysis (Water) | Stable | researchgate.net |
| Photolysis (UV Light) | Degradation observed | tsijournals.comresearchgate.net |
| Oxidative (30% H₂O₂) | Stable | researchgate.net |
| Thermal Degradation | Degradation observed | tsijournals.com |
While lopinavir undergoes extensive oxidative metabolism in the human body, primarily mediated by cytochrome P450 (CYP3A) enzymes, its behavior in natural environmental systems appears different. drugbank.comnih.goveuropa.eu The main site of metabolic oxidation is the carbon-4 position of the cyclic urea (B33335) moiety. nih.gov However, environmental degradation studies have found lopinavir to be stable under oxidative stress conditions, such as exposure to 30% hydrogen peroxide. tsijournals.comresearchgate.net This discrepancy highlights that the enzymatic oxidation pathways in humans are not readily replicated by simple chemical oxidation in the environment. Information regarding the reduction of lopinavir in natural systems is limited in the available scientific literature.
Hydrolysis and Photolysis Pathways
Biodegradation Studies
The potential for lopinavir to be broken down by microorganisms in the environment is low. It is classified as "not ready biodegradable," indicating that it resists microbial degradation under standard test conditions. drugbank.com This is consistent with the observed low removal rates in WWTPs, which heavily rely on microbial processes to break down organic contaminants. researchgate.netcncb.ac.cn The persistence of lopinavir in wastewater effluent and surface waters is a direct consequence of its poor biodegradability. nih.govmdpi.com
Microbial Degradation Pathways and Metabolites
Detailed research specifically outlining the microbial degradation pathways and the resulting metabolites of lopinavir monohydrate is not extensively documented in the current scientific literature. The compound's persistence in aquatic environments and its low removal efficiency in conventional wastewater treatment plants (WWTPs), often below 20%, suggest that it is highly resistant to microbial breakdown. cncb.ac.cnnih.gov For instance, studies have projected that water treated in urban water treatment facilities could still contain significant concentrations of lopinavir, with one study estimating up to 730 ng/L. frontiersin.org
While specific pathways for lopinavir are not identified, the biodegradation of complex pharmaceutical compounds in the environment is generally understood to occur through several mechanisms. Microorganisms utilize enzymes to carry out transformations like hydroxylation, dealkylation, oxidation, and hydrolysis. zbmed.de These processes can be part of a co-metabolic mechanism, where the microorganism does not use the compound as a primary source of carbon or energy but degrades it incidentally through the action of non-specific enzymes. hrpub.org The end-products of complete degradation, or mineralization, are typically carbon dioxide, water, and inorganic compounds. hrpub.org However, for a recalcitrant molecule like lopinavir, it is more likely that if any microbial degradation occurs, it is partial, leading to the formation of various transformation products whose environmental fate and toxicity are also unknown. A review of analytical methodologies noted that lopinavir's major degradation products in laboratory settings arise in acidic and alkaline environments, but this does not specify microbial action. researchgate.net
Identification of Microorganisms Involved in Biodegradation
There is a significant gap in the scientific literature regarding the specific identification of microbial species capable of biodegrading lopinavir. Research has not yet isolated or characterized bacteria, fungi, or other microorganisms from soil, water, or activated sludge that can effectively metabolize this compound.
In a broader context, the biodegradation of persistent organic pollutants, including other pharmaceuticals and pesticides, is carried out by a diverse range of microorganisms. hrpub.orgnih.gov Bacteria from genera such as Pseudomonas, Bacillus, Acinetobacter, and Rhodococcus have been identified as key players in the degradation of various synthetic chemical compounds. zbmed.denih.gov Fungi, particularly white-rot fungi like Phanerochaete sordida, are also known for their ability to break down complex organic molecules due to their powerful, non-specific extracellular enzymes. nih.gov Activated sludge from wastewater treatment plants contains a complex consortium of microorganisms, and while it shows limited efficacy against lopinavir, it has been studied for its ability to degrade other drugs like paracetamol and diclofenac, sometimes through augmentation with specific strains or by operating at longer sludge retention times to enrich for capable microbes. mdpi.commdpi.com Without specific studies, it can only be hypothesized that if any microorganisms are capable of degrading lopinavir, they would likely belong to these well-known groups of xenobiotic-degrading microbes.
Molecular Ecotoxicology (Molecular/Cellular Level Interactions)
The ecotoxicological effects of lopinavir at the molecular and cellular levels have been investigated in a limited number of non-target organisms. These studies reveal that lopinavir can induce significant biological responses, indicating its potential to disrupt cellular processes.
One study focused on the marine bacterium Allivibrio fischeri, a model organism for ecotoxicity testing. The research found that lopinavir, particularly in conjunction with photo-induced processes, contributed to an oxygen-depleted environment, inflammation, and oxidative stress in the bacteria. cncb.ac.cnnih.gov This suggests that lopinavir and its environmental transformation products can interfere with fundamental cellular respiration and stress response pathways.
Another area of research, while focused on a clinically relevant fungus, provides insight into a potential mechanism of molecular interaction. A study on Candida albicans demonstrated that lopinavir could inhibit the activity of secreted aspartic proteases (Saps). frontiersin.orgnih.gov These enzymes are crucial for the fungus's virulence. Lopinavir's ability to inhibit these proteases is concentration-dependent and points to a direct interaction with microbial enzymes that share structural similarities with its primary therapeutic target, HIV-1 protease. frontiersin.orgnih.govresearchgate.net This finding highlights a specific molecular mechanism by which lopinavir can exert an effect at the cellular level in a microorganism.
Furthermore, research on the effects of lopinavir in combination with ritonavir (B1064) on A549 lung cancer cells showed it could induce apoptosis (programmed cell death) and alter the cell cycle by causing an increase in the G2/M phase. scielo.org.za While these are human cells, the findings demonstrate the compound's potential to interfere with fundamental cellular processes like cell division and survival, which could be relevant in environmental organisms. The high bioaccumulation potential of lopinavir (log Dow = 4.7) in fish also suggests that once absorbed, it can reach concentrations in tissues sufficient to cause such molecular-level disruptions. frontiersin.orgfrontiersin.org
| Organism | Observed Molecular/Cellular Effect | Reference |
|---|---|---|
| Allivibrio fischeri (Marine Bacterium) | Contributes to an oxygen-depleted environment, inflammation, and oxidative stress. | cncb.ac.cn, nih.gov |
| Candida albicans (Fungus) | Inhibition of secreted aspartic protease activity in a concentration-dependent manner. | nih.gov, frontiersin.org |
| Danio rerio (Zebrafish) | High bioaccumulation potential; its photo-induced degradation products can cause pericardial edema and tail shortening. | cncb.ac.cn, frontiersin.org |
| A549 Human Lung Cancer Cells | Induces apoptosis and alters cell cycle regulation (increase in G2/M phase). | scielo.org.za |
Future Directions and Emerging Research Areas
Advanced Computational Methodologies in Lopinavir (B192967) Research
Computational chemistry has become an indispensable tool in drug discovery and development, offering insights that are often difficult to obtain through experimental methods alone. For lopinavir, advanced computational methodologies are being employed to explore its interaction with various biological targets, predict its behavior, and guide the design of new, more effective analogues.
Molecular dynamics (MD) simulations have been instrumental in studying the dynamic behavior of lopinavir when bound to its target proteins, such as HIV-1 protease and the main protease (Mpro) of SARS-CoV-2. ijper.orgbrieflands.comfigshare.comacs.orgni.ac.rs These simulations, often running for hundreds of nanoseconds, provide a detailed picture of the conformational changes, interaction stability, and the role of individual amino acid residues in the binding pocket. ijper.orgdovepress.com For instance, MD simulations have been used to assess the stability of lopinavir within the active site of viral proteases, with root-mean-square deviation (RMSD) values often remaining within 2 Å, indicating stable complex formation. ijper.orgni.ac.rs
Quantum mechanics (QM) methods are also being applied to gain a more accurate understanding of the electronic structure and reactivity of lopinavir. acs.org These methods can provide detailed insights into the nature of the chemical bonds and intermolecular interactions that govern lopinavir's binding, which can be crucial for the rational design of new inhibitors. acs.org
Table 1: Examples of Computational Methodologies Applied to Lopinavir Research
| Computational Method | Application in Lopinavir Research | Key Findings/Parameters |
| Molecular Dynamics (MD) Simulation | Studying the stability and dynamics of lopinavir-protease complexes. ijper.orgbrieflands.comfigshare.comni.ac.rs | Simulation times of 300 ps to 500 ns have been reported. figshare.comdovepress.com RMSD values within 2 Å suggest stable binding. ijper.orgni.ac.rs |
| MM/PBSA & MM/GBSA | Calculating the binding free energy of lopinavir to its targets. mdpi.comresearchgate.netfrontiersin.org | Binding free energy for lopinavir with COVID-19 protease has been calculated at -6.98 kcal/mol. ni.ac.rs Van der Waals energy is a dominant contributor to binding. mdpi.com |
| Molecular Docking | Predicting the binding pose and affinity of lopinavir in protein active sites. brieflands.comni.ac.rs | Lopinavir has shown strong binding affinities to the Omicron RBD of the SARS-CoV-2 spike protein with a docking score of -9.8 kcal/mol. brieflands.com |
| Quantum Mechanics (QM) | Investigating the electronic properties and interaction energies of lopinavir. acs.org | Used to study molecular complexation and pair interaction energies. acs.org |
Integration of Artificial Intelligence and Machine Learning in Lopinavir Discovery
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery. nih.gov These technologies are being leveraged to analyze vast datasets, predict biological activities, and accelerate the identification of new drug candidates. In the context of lopinavir, AI and ML are being applied in several key areas.
One significant application is in the prediction of drug resistance. nih.govfrontiersin.orgnih.govbiorxiv.orgmdpi.com Machine learning models, such as Random Forests, Support Vector Machines (SVM), and deep learning neural networks, are trained on datasets of HIV-1 sequences and corresponding drug susceptibility data to predict whether a particular viral strain will be resistant to lopinavir. nih.govnih.govbiorxiv.orgmdpi.com For instance, a quantitative prediction model for lopinavir resistance achieved a high coefficient of determination (R2) of 0.822. nih.gov Convolutional neural networks (CNNs) have also been identified as a well-performing architecture for this purpose. mdpi.com
AI is also being used for drug repurposing, where existing drugs are screened for new therapeutic uses. sysrevpharm.org Deep learning-based models have been employed to predict the binding affinities of drugs like lopinavir to new targets, such as those in the SARS-CoV-2 virus, by analyzing their chemical structures. sysrevpharm.org Furthermore, AI is utilized in the de novo design of novel small molecules, where generative models can propose new chemical entities with desired pharmacological properties based on the structural features of existing drugs like lopinavir.
Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a compound with its biological activity, are another area where ML plays a crucial role. pharmafocuseurope.comnih.gov These models can predict the efficacy of new lopinavir analogues before they are synthesized, saving time and resources. pharmafocuseurope.comnih.govresearchgate.net
Table 2: Performance of Machine Learning Models in Lopinavir-Related Research
| Machine Learning Model | Application | Performance Metrics |
| Support Vector Regression (SVR) | Quantitative prediction of HIV-1 resistance to lopinavir. nih.gov | Coefficient of Determination (R²): up to 0.822. nih.gov |
| Random Forest | Prediction of HIV-1 resistance to protease inhibitors. nih.gov | Balanced Accuracy: 0.84 to 0.93 for various protease inhibitors. nih.gov |
| Deep Learning (CNN) | Prediction of HIV drug resistance. mdpi.com | Identified as a top-performing architecture, with known resistance mutations being highly weighted features. mdpi.com |
| Artificial Neural Networks | Predicting mutational effects in drug resistance to HIV inhibitors. biorxiv.org | Used in multi-drug models to capture relationships between different inhibitors. biorxiv.org |
Development of Novel Analytical Techniques for Lopinavir Characterization
The development of robust and sensitive analytical methods is crucial for the quality control of pharmaceutical formulations and for monitoring drug levels in biological matrices. Research in this area for lopinavir is focused on creating more efficient, rapid, and sensitive techniques.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques for the analysis of lopinavir. researchgate.netukaazpublications.comderpharmachemica.com These methods are often coupled with UV detection. researchgate.netderpharmachemica.com A variety of reversed-phase columns, such as C8 and C18, are employed for separation. researchgate.netukaazpublications.comderpharmachemica.com
Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), have gained prominence due to their high sensitivity and selectivity. ijper.orgnih.govresearchgate.net These methods allow for the simultaneous quantification of lopinavir and other antiretroviral drugs, like ritonavir (B1064), in complex biological fluids such as human plasma and hair. nih.govresearchgate.net The development of a single chromatographic assay to detect multiple compounds simplifies the analytical process, making it less labor-intensive and time-consuming. nih.gov
The validation of these analytical methods according to regulatory guidelines is a critical aspect of the research, ensuring their accuracy, precision, linearity, and robustness. ijper.orgresearchgate.netukaazpublications.com Key validation parameters include the limit of detection (LOD) and the limit of quantification (LOQ), which define the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Table 3: Validation Parameters of Selected Analytical Methods for Lopinavir
| Analytical Technique | Matrix | Linearity Range | LOD | LOQ |
| RP-HPLC | Bulk Drug | 1-150 µg/mL derpharmachemica.com | 0.01 µg/mL derpharmachemica.com | 0.03 µg/mL derpharmachemica.com |
| RP-HPLC | Tablet Dosage Form | 30-150 µg/mL researchgate.net | 2.97 µg/mL researchgate.netinnovareacademics.in | 9.92 µg/mL researchgate.netinnovareacademics.in |
| LC-MS/MS | Human Plasma | 10-150 ng/mL ijper.org | 0.0003 µg/mL ijper.org | 0.010 µg/mL ijper.org |
| LC-MS/MS | Human Plasma | Not specified | 5 pg/mL nih.gov | 10 pg/mL nih.gov |
Exploration of New Chemical Space for Lopinavir Analogues
To overcome challenges such as drug resistance and to improve pharmacokinetic properties, researchers are actively exploring new chemical space by designing and synthesizing novel analogues of lopinavir. unesp.brnih.govwikipedia.orgrsc.org This involves modifying different parts of the lopinavir molecule, such as the P1, P1', and P2 positions, which are crucial for its interaction with the target protease. wikipedia.orgrsc.org
One approach has been to replace the six-membered cyclic urea (B33335) in the P2 position with various other heterocycles to explore the structure-activity relationships. wikipedia.orgrsc.org Another strategy involves incorporating non-aromatic side chains at the P1 position. wikipedia.org The synthesis of these analogues often involves multi-step reaction sequences. unesp.brnih.gov
A notable area of research is the development of phosphinic analogues of lopinavir. scirp.org In one study, the hydroxyethylene moiety in the lopinavir structure was replaced with a stable phosphinic group. scirp.org This modification is intended to create a more stable compound while maintaining the crucial hydrogen bonding interactions with the catalytic aspartyl residue of HIV-1 protease. scirp.org The synthesized phosphinic analogue, PL1, demonstrated efficient inhibition of HIV-1 with an IC₅₀ value in the low nanomolar range. scirp.org
The biological activity of these new analogues is a key focus of the research. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of these new compounds against their target enzymes or viruses. scirp.orgmdpi.com For example, a phosphinic analog of lopinavir, PL1, was found to inhibit HIV-1 with an IC₅₀ of 50 nM. scirp.org
Table 4: Biological Activity of Selected Lopinavir Analogues
| Analogue Type | Modification | Target | Reported IC₅₀ |
| Phosphinic Analogue (PL1) | Replacement of hydroxyethylene with a phosphinic group. scirp.org | HIV-1 | 50 nM scirp.org |
| Phe-Phe Hydroxyethylene Derivatives | Based on lopinavir structure. nih.gov | Coronavirus Main Protease | Not specified |
| Heterocyclic Replacements | Replacement of the six-member cyclic urea. rsc.org | HIV Protease | Not specified |
Green Chemical Syntheses for Sustainable Lopinavir Production
The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to reduce the environmental impact of chemical processes. nih.gov This involves using less hazardous substances, improving energy efficiency, and minimizing waste. For lopinavir, research is exploring greener synthetic routes and methodologies. unesp.brnih.govresearchgate.net
One area of investigation is the use of microwave irradiation as a green chemistry approach. foliamedica.bgmdpi.comresearchgate.net Microwave-assisted synthesis can often lead to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods. foliamedica.bgmdpi.com For example, a study focused on improving the aqueous solubility of lopinavir by preparing solid dispersions using a microwave irradiation technique, which is considered a green chemistry approach. acs.org
The development of more efficient and atom-economical synthetic routes is another key aspect of green chemistry. This includes the use of organocatalysis, which avoids the use of toxic heavy metals. nih.gov While specific organocatalytic routes for lopinavir are still an emerging area, the principles are being applied to the synthesis of other antiviral drugs and could be adapted for lopinavir production. nih.gov The synthesis of lopinavir itself has been refined over the years to improve yield and use more readily available reagents under milder conditions, which aligns with the goals of green chemistry. unesp.brresearchgate.net For instance, a four-step synthesis was developed that could produce lopinavir with a 58% yield using common reagents and robust reaction conditions. researchgate.net
The ultimate goal is to develop sustainable and cost-effective manufacturing processes for lopinavir that minimize the environmental footprint of this important medication.
Q & A
Q. What experimental design strategies optimize this compound formulation development, particularly for bilayer tablets?
- Methodological Answer : Response Surface Methodology (RSM) with a central composite design is effective for optimizing bilayer tablet formulations. Key variables include excipient ratios (e.g., lactose monohydrate as a filler), compression force, and granulation parameters. For example, a study on bosentan monohydrate used a 3² factorial design to evaluate the impact of independent variables (e.g., mixing time, particle size) on content uniformity (CU). Similar approaches can be adapted for this compound by incorporating dissolution rate and tensile strength as response variables .
Q. How can contradictory data between bridging studies and field studies on this compound bioavailability be resolved?
- Methodological Answer : Discrepancies often arise from differences in sample handling (e.g., DBS vs. plasma) or storage conditions. Researchers should conduct parallel analyses using both matrices in controlled bridging studies and field trials. Statistical tools like Bland-Altman plots or Passing-Bablok regression can quantify bias. If DBS samples show >30% lower concentrations despite correction factors, plasma samples should be prioritized for pharmacokinetic modeling .
Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound efficacy studies?
- Methodological Answer : Nonlinear mixed-effects modeling (NONMEM) or population pharmacokinetic (PopPK) approaches account for inter-individual variability. For example, a study comparing lopinavir/ritonavir in COVID-19 patients used Bayesian hierarchical models to adjust for covariates like body weight and renal function. Sensitivity analyses should address clinical heterogeneity (e.g., disease severity) to validate findings .
Data Contradiction and Reproducibility
Q. How should researchers address variability in this compound degradation profiles across laboratories?
- Methodological Answer : Implement standardized protocols for accelerated stability testing, including fixed temperature (±2°C tolerance) and humidity controls. Inter-laboratory validation studies using reference standards (e.g., lopinavir EP-T impurity) can identify systematic errors. Reporting should follow guidelines like ICH Q1A(R2) for repeatability and intermediate precision .
Q. What methodologies validate the identity of this compound impurities in synthetic pathways?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential for structural elucidation of impurities (e.g., (2,6-xylyloxy)acetyl lopinavir). Quantitative NMR (qNMR) with internal standards (e.g., gallic acid monohydrate) ensures purity >98%. Data must be cross-validated with orthogonal techniques like X-ray diffraction for crystalline forms .
Ethical and Reporting Standards
Q. How can researchers ensure reproducibility in this compound studies when reporting methodologies?
- Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry guidelines:
- Provide raw data (e.g., chromatograms, spectral peaks) in supplementary materials.
- Detail experimental conditions (e.g., HPLC column type, gradient program) to enable replication.
- Use standardized nomenclature for chemical structures (e.g., IUPAC names for impurities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
